9-Hydroxy-alpha-lapachone
Description
Structure
2D Structure
Properties
IUPAC Name |
9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJYNCTNKRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415768 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22333-58-0 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of 9-Hydroxy-alpha-lapachone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of 9-hydroxy-alpha-lapachone, a naturally occurring naphthoquinone. This document details the compound's natural sources, a composite experimental protocol for its isolation and purification, and an exploration of its known biological activities, including relevant signaling pathways. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.
Introduction and Discovery
This compound is a naphthoquinone derivative that has been identified as a bioactive natural product. Its discovery is rooted in the systematic investigation of plant extracts for pharmacological activities. Specifically, its isolation was reported as part of a bioassay-guided fractionation of the stems of Catalpa ovata (Chinese Catalpa). This process, which aims to isolate pure, biologically active compounds by progressively purifying a crude extract and testing the activity of the resulting fractions, identified this compound as a potent inhibitor of nitric oxide (NO) production.[1]
Subsequent studies have also reported its presence in other plant species, including Catalpa bungei "Jinsi" and Firmiana simplex, indicating its distribution within the Bignoniaceae and Malvaceae families.[2]
Physicochemical and Biological Activity Data
The fundamental properties of this compound and its primary biological activity are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22333-58-0 | [3] |
| Molecular Formula | C₁₅H₁₄O₄ | [3] |
| Molecular Weight | 258.27 g/mol | [3] |
| Melting Point | 178-180 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Activity Metric (IC₅₀) | Reference(s) |
| Inhibition of LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 4.64 µM | [1] |
Table 3: Spectroscopic Data for Structural Elucidation of this compound
While the primary literature confirms that the structure of this compound was elucidated using modern spectroscopic methods, the specific spectral data is not fully detailed in the available abstracts. A comprehensive analysis would include the following:
| Spectroscopic Technique | Type of Data Obtained |
| ¹H-NMR | Chemical shifts and coupling constants for proton nuclei, revealing the proton environment and connectivity. |
| ¹³C-NMR | Chemical shifts for carbon nuclei, indicating the carbon skeleton and functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition and structural motifs. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to specific functional groups (e.g., hydroxyl, carbonyl). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelengths of maximum absorbance, characteristic of the naphthoquinone chromophore. |
Experimental Protocols
The following sections detail a composite methodology for the isolation and analysis of this compound based on established procedures for naphthoquinone extraction from Catalpa species.
General Experimental Workflow
The overall process for isolating this compound follows a bioassay-guided fractionation strategy. This workflow is depicted in the diagram below.
Detailed Isolation and Purification Protocol
This protocol is a generalized procedure based on the methods described for the isolation of naphthoquinones from Catalpa ovata.
1. Plant Material Preparation:
-
Collect the stems of Catalpa ovata.
-
Air-dry the plant material at room temperature to reduce moisture content.
-
Grind the dried stems into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with dichloromethane (CH₂Cl₂) at room temperature.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude CH₂Cl₂ extract.
3. Bioassay-Guided Fractionation:
-
The crude extract is subjected to solvent partitioning or initial chromatographic separation (e.g., vacuum liquid chromatography) to yield several primary fractions.
-
Each fraction is tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
-
The most active fraction(s) are selected for further purification.
4. Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled.
5. High-Performance Liquid Chromatography (HPLC) Purification:
-
The pooled fractions are further purified by preparative HPLC on a C18 column.
-
A suitable mobile phase, such as a gradient of methanol and water, is used for elution.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
6. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is the potent inhibition of NO production in LPS-stimulated macrophages.[1] This activity suggests an anti-inflammatory potential. While the specific mechanism for this compound has not been fully elucidated, the inhibition of NO production in this context is often linked to the downregulation of inducible nitric oxide synthase (iNOS). The signaling pathway leading to iNOS expression upon LPS stimulation is well-characterized and provides a likely target for this compound. A related compound, beta-lapachone, has been shown to inhibit the expression of iNOS.[4][5]
The diagram below illustrates the putative signaling pathway inhibited by this compound.
Conclusion
This compound is a bioactive naphthoquinone isolated from Catalpa ovata and other plant species. Its discovery through bioassay-guided fractionation highlights the importance of natural product screening in drug discovery. The compound exhibits potent inhibitory activity against nitric oxide production, suggesting its potential as an anti-inflammatory agent. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating its precise mechanism of action, conducting further in vitro and in vivo studies to evaluate its efficacy and safety, and exploring synthetic routes to enable the generation of analogues with improved pharmacological properties.
References
- 1. Naphthoquinones from Catalpa ovata and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthoquinones from Catalpa bungei "Jinsi" as potent antiproliferation agents inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Inhibition of inducible nitric oxide synthase by β-lapachone in rat alveolar macrophages and aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible nitric oxide synthase by beta-lapachone in rat alveolar macrophages and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Hydroxy-alpha-lapachone: A Technical Guide to Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-alpha-lapachone is a naturally occurring naphthoquinone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, methods for its isolation, and strategies for its chemical synthesis. The document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Natural Sources and Isolation
Catalpa ovata (Chinese catalpa)
The primary documented natural source of this compound is the stem of Catalpa ovata, a tree native to China. Studies have successfully isolated this compound through bioassay-guided fractionation of the plant's extract.[1][2]
Table 1: Natural Occurrence of this compound
| Plant Species | Part of Plant | Method of Isolation | Quantitative Yield | Reference |
| Catalpa ovata | Stems | Bioassay-guided fractionation of a CH2Cl2-soluble fraction | Not explicitly reported | [1][2] |
Experimental Protocol: Isolation from Catalpa ovata
The following is a generalized protocol for the isolation of this compound from the stems of Catalpa ovata, based on published methodologies.[1][2]
Experimental Workflow for Isolation
References
An In-depth Technical Guide to 9-Hydroxy-alpha-lapachone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxy-alpha-lapachone, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, alongside visualizations of its molecular interactions and signaling pathways to facilitate further research and drug development endeavors.
Chemical Structure and Identification
This compound is a heterocyclic naphthoquinone with the systematic IUPAC name 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione [1]. Its chemical structure is characterized by a tetracyclic system composed of a naphthalene ring fused with a dihydropyran ring, substituted with two methyl groups at position 2 and a hydroxyl group at position 9.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [1] |
| CAS Number | 22333-58-0 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |
| Molecular Weight | 258.27 g/mol | [1][2][3] |
| Canonical SMILES | CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | [3] |
| InChI Key | MYROJYNCTNKRCD-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 178-180 °C | [2] |
| Boiling Point (Predicted) | 436.4 ± 45.0 °C | [2] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Appearance | Yellow powder | |
| pKa (Predicted) | 6.93 ± 0.40 | |
| LogP (Predicted) | 2.8 | [1] |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the dihydropyran ring, and the gem-dimethyl protons. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), the carbons of the dihydropyran ring including the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons.
3.2. Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by absorption bands corresponding to the following functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C=O stretching: Strong absorption bands around 1650-1680 cm⁻¹ for the quinone carbonyl groups.
-
C=C stretching: Bands in the 1580-1620 cm⁻¹ region corresponding to the aromatic ring.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and hydroxyl C-O bonds.
-
C-H stretching: Signals for both aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
3.3. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, water, and cleavage of the dihydropyran ring, providing further structural information.
Synthesis and Isolation
4.1. Natural Occurrence and Isolation this compound is a natural product found in the stems of Catalpa ovata and in Firmiana simplex[1][4][5].
Experimental Protocol: Isolation from Catalpa ovata A detailed protocol for the isolation of this compound from Catalpa ovata involves a multi-step extraction and chromatographic purification process.
Caption: General workflow for the isolation of this compound.
Detailed Method:
-
Extraction: The dried and powdered stems of Catalpa ovata are extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves solvent partitioning or column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.
-
Purification: The fractions showing biological activity (e.g., inhibition of nitric oxide production) are further purified using high-performance liquid chromatography (HPLC) to isolate the pure this compound[4]. The structure of the isolated compound is then confirmed by spectroscopic methods (NMR, MS, IR).
4.2. Chemical Synthesis While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be envisioned based on the synthesis of related lapachone derivatives. A common starting material for the synthesis of many naphthoquinones is lawsone (2-hydroxy-1,4-naphthoquinone).
Caption: A potential synthetic workflow for this compound.
Proposed Synthetic Steps:
-
Prenylation of Lawsone: Lawsone can be reacted with a prenylating agent, such as prenyl bromide, in the presence of a suitable base to yield lapachol.
-
Cyclization to alpha-Lapachone: Lapachol can then undergo an acid-catalyzed intramolecular cyclization to form alpha-lapachone.
-
Hydroxylation: The final step would involve the regioselective hydroxylation of the aromatic ring of alpha-lapachone at the C9 position to yield the target molecule, this compound. This step may require specific directing groups or a multi-step process to achieve the desired regioselectivity.
Biological Activities and Mechanisms of Action
This compound exhibits a range of interesting biological activities, with its anti-inflammatory and anti-cancer properties being the most prominent.
5.1. Anti-inflammatory Activity this compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC₅₀ value of 4.64 µM[2][4]. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic role for this compound in inflammatory diseases.
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay) This protocol is adapted for the evaluation of the inhibitory effect of compounds on NO production in LPS-stimulated RAW 264.7 macrophages.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Detailed Method:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics, and seeded into 96-well plates at a suitable density.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.
5.2. Anti-cancer Activity: Induction of Ferroptosis Recent studies have highlighted the potential of a related compound, 4,9-dihydroxy-alpha-lapachone, to induce ferroptosis in triple-negative breast cancer cells[6]. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While the direct action of this compound on this pathway requires further investigation, the mechanism of its dihydroxy analog provides a strong rationale for its potential anti-cancer effects through a similar mechanism.
The proposed mechanism involves the activation of Ferritin Heavy Chain 1 (FTH1), leading to an increase in intracellular iron levels. This is followed by the inhibition of the cystine/glutamate antiporter (system Xc⁻) and Glutathione Peroxidase 4 (GPX4), which are key components of the cellular antioxidant defense system against lipid peroxidation. The combination of increased iron and reduced antioxidant capacity leads to a lethal accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis[6].
Caption: Proposed signaling pathway of this compound-induced ferroptosis.
5.3. Anti-Helicobacter pylori Activity this compound has also demonstrated inhibitory activity against the growth of Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases, including peptic ulcers and gastric cancer.
Experimental Protocol: Anti-Helicobacter pylori Susceptibility Testing (Broth Microdilution) The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Caption: Workflow for the broth microdilution assay for H. pylori.
Detailed Method:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing an appropriate broth medium for H. pylori (e.g., Brucella broth supplemented with fetal bovine serum).
-
Inoculum Preparation: A standardized suspension of H. pylori is prepared from a fresh culture to a specific turbidity (e.g., McFarland standard 0.5).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under microaerophilic conditions (e.g., using a gas-generating system) at 37°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and potential anti-cancer properties. Its mechanisms of action, particularly the induction of ferroptosis, present exciting avenues for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy, safety, and pharmacokinetic studies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, and to facilitate the translation of this promising natural compound into clinical applications.
References
- 1. This compound | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 3. This compound | 22333-58-0 | XAA33358 [biosynth.com]
- 4. Naphthoquinones from Catalpa ovata and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydro-alpha-lapachone isolated from Catalpa ovata stems: activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 9-Hydroxy-alpha-lapachone: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Naphthoquinone with Promising Therapeutic Potential
Introduction
9-Hydroxy-alpha-lapachone, a hydroxylated derivative of the well-studied alpha-lapachone, is emerging as a compound of significant interest in oncological research. While the anticancer properties of its parent compounds, alpha- and beta-lapachone, have been extensively documented, the precise mechanism of action for this compound is an area of active investigation. This technical guide synthesizes the current understanding of its mode of action, drawing parallels with structurally similar compounds and presenting key experimental data and protocols to facilitate further research and development. The primary focus will be on a proposed ferroptosis-mediated cytotoxicity, a mechanism that distinguishes it from the NQO1-dependent apoptotic pathway of beta-lapachone.
Core Mechanism of Action: Induction of Ferroptosis
Recent evidence strongly suggests that the cytotoxic effects of hydroxylated alpha-lapachone derivatives against cancer cells are mediated by the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] This mechanism is a departure from the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling and subsequent apoptosis commonly associated with beta-lapachone.[2][3]
The proposed signaling pathway for a closely related compound, 4,9-dihydroxy-α-lapachone, which is considered analogous to this compound, involves the following key steps:
-
Iron Overload: The compound leads to the activation of Ferritin Heavy Chain 1 (FTH1), a key protein in iron storage. This activation results in an increase in the intracellular labile iron pool.[1]
-
Inhibition of System Xc-: The cysteine-glutamate antiporter (System Xc-) is inhibited. This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1]
-
Inhibition of GPX4: The inhibition of System Xc- leads to depletion of intracellular GSH. Glutathione is a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which is a key regulator of ferroptosis by detoxifying lipid peroxides. The lack of GSH results in the inactivation of GPX4.[1]
-
Lipid Peroxidation and Cell Death: The combination of iron overload and GPX4 inactivation leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.[1]
It is important to note that while this pathway has been elucidated for 4,9-dihydroxy-α-lapachone, it provides a strong hypothetical framework for the mechanism of this compound due to their structural similarity.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced ferroptosis.
Secondary Mechanism: Inhibition of Nitric Oxide Production
In addition to its pro-ferroptotic activity, this compound has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC50 of 4.64 μM.[4] This anti-inflammatory effect is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS).[5] While the direct link to its anticancer activity is yet to be fully established, the modulation of the tumor microenvironment through the inhibition of NO production could contribute to its overall therapeutic efficacy.
Quantitative Data: Cytotoxicity of Hydroxylated Naphthoquinones
The cytotoxic activity of this compound and its related compound, 7-Hydroxy-beta-lapachone, has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50).
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | U-251 | Glioblastoma | 2.9 |
| PC-3 | Prostate Cancer | 4.3 | |
| K-562 | Chronic Myelogenous Leukemia | 3.8 | |
| HCT-116 | Colon Cancer | 5.1 | |
| 7-Hydroxy-beta-lapachone | U-251 | Glioblastoma | 1.9 |
| PC-3 | Prostate Cancer | 3.5 | |
| K-562 | Chronic Myelogenous Leukemia | 2.5 | |
| HCT-116 | Colon Cancer | 4.2 |
Data sourced from a study on the synthesis and cytotoxicity of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
-
Cancer cell lines (e.g., U-251, PC-3, K-562, HCT-116)
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
GPX4 Activity Assay
This protocol describes the measurement of Glutathione Peroxidase 4 (GPX4) activity in cell lysates.
-
Cell lysate from treated and untreated cells
-
GPX4 activity assay kit (commercial kits are available)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Cell Lysis: Prepare cell lysates from control and this compound-treated cells according to the assay kit manufacturer's instructions. Determine the protein concentration of each lysate.
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADPH, GR, and GSH.
-
Assay:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding the phospholipid hydroperoxide substrate.
-
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Data Analysis: Calculate the rate of change in absorbance per minute. Normalize the activity to the protein concentration of the lysate. Compare the GPX4 activity in treated samples to the control.
Intracellular Labile Iron Pool Measurement
This protocol outlines the quantification of the intracellular labile iron pool using a fluorescent probe.
-
Cells treated with this compound
-
Fluorescent iron indicator (e.g., FerroOrange™)
-
Culture medium
-
Fluorescence microscope or flow cytometer
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with the fluorescent iron probe in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with buffer (e.g., HBSS) to remove excess probe.
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells under a fluorescence microscope and capture images.
-
Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the concentration of the labile iron pool. Compare the intensity in treated cells to control cells.
System Xc- Activity Assay (Glutamate Release Assay)
This protocol measures the activity of the System Xc- antiporter by quantifying the release of glutamate.
-
Cultured cells (e.g., astrocytes or cancer cell lines expressing System Xc-)
-
Assay buffer (Na+-free)
-
L-cystine
-
Glutamate assay kit (e.g., based on glutamate oxidase)
-
Microplate reader
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Assay Initiation: Wash the cells with Na+-free buffer. Initiate the transport by adding buffer containing a known concentration of L-cystine.
-
Sample Collection: At various time points, collect aliquots of the extracellular buffer.
-
Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a glutamate assay kit.
-
Data Analysis: Calculate the rate of glutamate release, which corresponds to the activity of System Xc-. Compare the activity in cells treated with this compound to untreated controls.
Nitric Oxide Production Assay (Griess Assay)
This protocol quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture medium.
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
-
Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.
Conclusion
This compound represents a promising new avenue in the development of anticancer therapeutics. Its proposed mechanism of action, centered on the induction of ferroptosis, offers a potential strategy to overcome resistance to conventional apoptosis-inducing agents. The additional anti-inflammatory properties through the inhibition of nitric oxide production may provide a synergistic therapeutic benefit. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing naphthoquinone derivative. Future studies should focus on validating the ferroptosis mechanism specifically for this compound and exploring its efficacy in preclinical cancer models.
References
- 1. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 5. Inhibition of inducible nitric oxide synthase by β-lapachone in rat alveolar macrophages and aorta - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 9-Hydroxy-alpha-lapachone
An In-depth Technical Guide on the Biological Activity of 9-Hydroxy-alpha-lapachone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pyran naphthoquinone, a class of organic compounds known for their diverse biological activities. It is a hydroxylated analogue of the natural product α-lapachone. Naphthoquinones, in general, are recognized for their potential as anticancer, antiparasitic, and antibacterial agents, often exerting their effects through mechanisms involving redox cycling and the generation of reactive oxygen species (ROS). This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects against cancer cell lines. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows and potential signaling pathways to support further research and development.
Biological Activity: Anticancer Properties
The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an antiproliferative agent.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 2.13 |
| HCT-116 | Colon Carcinoma | 3.31 |
| SF-295 | Glioblastoma | 3.61 |
| OVCAR-8 | Ovarian Carcinoma | 4.41 |
| Data synthesized from a study on the synthesis and cytotoxicity of new pyran naphthoquinones[1]. |
Proposed Mechanism of Action & Signaling Pathways
While the precise signaling pathways activated by this compound have not been fully elucidated, its mechanism can be hypothesized based on its structural similarity to other well-studied naphthoquinones, such as β-lapachone. A prominent mechanism for this class of compounds involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors.[2][3][4]
The proposed pathway involves a futile redox cycle:
-
NQO1-Mediated Reduction: NQO1 reduces the quinone moiety of the compound to an unstable hydroquinone.
-
Reoxidation and ROS Generation: The hydroquinone is rapidly re-oxidized back to the parent quinone, a process that consumes oxygen and generates significant amounts of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2]
-
Oxidative Stress and DNA Damage: The massive increase in intracellular ROS leads to severe oxidative stress, causing widespread damage to cellular components, most critically, extensive DNA lesions such as double-strand breaks.[3]
-
PARP1 Hyperactivation: This extensive DNA damage hyperactivates the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).
-
Metabolic Collapse and Cell Death: The hyperactivation of PARP1 consumes cellular stores of NAD+ and subsequently ATP, leading to a metabolic catastrophe and programmed cell death (apoptosis).[2][4]
Figure 1: Hypothesized NQO1-mediated cell death pathway for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of biological activity. The following sections provide synthesized protocols for key assays relevant to the study of this compound.
Experimental Workflow Visualization
The general process for evaluating the in vitro activity of a novel compound like this compound follows a structured workflow from initial screening to mechanistic studies.
Figure 2: General workflow for in vitro testing of this compound.
Protocol 1: Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis using this compound. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Healthy cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
-
Figure 3: Logical flow and interpretation of the Annexin V / PI apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[10]
-
Materials:
-
Treated and untreated cells
-
Cold 1X PBS
-
Ice-cold 70% ethanol (for fixation)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest at least 1 x 10⁶ cells per sample.
-
Washing: Wash cells with cold 1X PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C).[10]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[10]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence intensity to properly resolve the DNA content peaks.[11]
-
Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). The distribution of cells in each phase can then be quantified.
-
Protocol 4: Trypanocidal and Leishmanicidal Activity Assays
These protocols are used to assess the compound's activity against protozoan parasites.
-
Trypanocidal Assay (Resazurin-Based): [12]
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei in HMI-9 medium.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound. Add a parasite suspension (e.g., 2 x 10⁵ cells/mL). Include drug-free and reference drug (e.g., pentamidine) controls.
-
Incubation: Incubate for 48 hours at 37°C.
-
Viability Assessment: Add resazurin solution and incubate for another 24 hours. Measure fluorescence (Ex/Em: 560/590 nm).
-
Analysis: Calculate percent viability relative to the drug-free control to determine the IC50 value.
-
-
Leishmanicidal Assay (MTT-Based on Promastigotes): [13]
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. mexicana) in Schneider's Drosophila Medium at 25°C.
-
Assay Setup: Seed promastigotes in a 96-well plate (e.g., 1 x 10⁷ parasites/mL). Add serial dilutions of the test compound.
-
Incubation: Incubate for 72 hours at 25°C.
-
Viability Assessment: Add MTT solution and incubate for 3-4 hours. Add a solubilizing agent (e.g., SDS).
-
Analysis: Read absorbance at ~570 nm and calculate the IC50 value.
-
Protocol 5: Topoisomerase I Inhibition Assay
This assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[14][15][16]
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pUC19)
-
10X Topoisomerase I Assay Buffer
-
Stop Buffer/Gel Loading Dye
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine water, 10X Assay Buffer, and supercoiled DNA. Add this compound at various concentrations. Include a positive control (e.g., camptothecin) and a no-enzyme negative control.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[14]
-
Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 5-10 V/cm.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation: The supercoiled plasmid (faster migrating) will be converted to a relaxed form (slower migrating) by the enzyme. An effective inhibitor will prevent this conversion, resulting in a band pattern similar to the no-enzyme control.
-
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar range. Its mechanism of action is likely linked to the NQO1-mediated generation of oxidative stress, a pathway that offers potential for tumor selectivity.
For drug development professionals and researchers, the following steps are recommended:
-
Mechanism of Action Studies: Confirm the role of NQO1 in the cytotoxicity of this compound using NQO1-deficient cell lines or specific inhibitors like dicoumarol.
-
Broader Screening: Expand the evaluation to a wider panel of cancer cell lines and explore its potential against parasitic diseases like leishmaniasis and trypanosomiasis.
-
In Vivo Efficacy: Progress promising in vitro findings to preclinical in vivo models to assess efficacy, pharmacokinetics, and toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to optimize potency and selectivity, potentially leading to the development of a novel therapeutic agent.
The data and protocols presented in this guide provide a solid foundation for the continued investigation of this compound as a promising bioactive compound.
References
- 1. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lapachone promotes the recruitment and polarization of tumor-associated neutrophils (TANs) toward an antitumor (N1) phenotype in NQO1-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
9-Hydroxy-alpha-lapachone: A Technical Guide to its Inhibitory Effects on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of 9-Hydroxy-alpha-lapachone on nitric oxide (NO) production. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Findings: Inhibition of Nitric Oxide Production
This compound has demonstrated potent inhibitory effects on the production of nitric oxide in macrophage cell lines. This inhibitory action is crucial in the context of inflammation, where overproduction of NO by inducible nitric oxide synthase (iNOS) can lead to tissue damage.
Quantitative Data Summary
The inhibitory potency of this compound on lipopolysaccharide (LPS)-induced nitric oxide synthesis in RAW 264.7 macrophage cells is summarized in the table below. For comparison, data for related naphthoquinones isolated from Catalpa ovata are also included.
| Compound | Cell Line | Stimulant | IC50 (µM) |
| This compound | RAW 264.7 | LPS | 4.64 |
| 4,9-dihydroxy-alpha-lapachone | RAW 264.7 | LPS | 2.73 |
| Catalpalactone | RAW 264.7 | LPS | 9.80 |
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the inhibitory effects of this compound on nitric oxide production.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a standard model for studying inflammation and nitric oxide production.
-
Cell Line: Murine macrophage RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: For nitric oxide assays, cells are typically seeded in 24-well or 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment Protocol:
-
The culture medium is replaced with fresh, serum-free DMEM.
-
Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Nitric oxide production is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
The cells are incubated for an additional 24 hours before measuring nitric oxide levels.
-
Nitric Oxide Measurement (Griess Assay)
The Griess assay is a common, indirect method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Principle: This colorimetric assay involves a two-step diazotization reaction.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.
-
Standard: Sodium nitrite (to create a standard curve).
-
-
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of Reagent A and Reagent B) to the supernatant in a 96-well plate.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the samples is determined by comparison with a sodium nitrite standard curve.
-
Signaling Pathways
The production of nitric oxide in macrophages stimulated by LPS is primarily regulated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which lead to the transcription of the inducible nitric oxide synthase (iNOS) gene. While the precise molecular interactions of this compound are still under investigation, evidence from related compounds like β-lapachone suggests a mechanism involving the inhibition of these key inflammatory pathways.
The following diagrams illustrate the proposed signaling cascades and the potential points of inhibition by this compound.
Caption: LPS-induced nitric oxide production pathway.
Caption: Proposed inhibitory mechanism of this compound.
Mechanism of Action
Based on studies of related naphthoquinones, this compound is thought to exert its inhibitory effects on nitric oxide production through the following mechanisms:
-
Inhibition of NF-κB Activation: this compound may inhibit the IκB kinase (IKK) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB (the p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of the iNOS gene.
-
Inhibition of MAPK Signaling: The compound may also interfere with the MAPK signaling cascade, potentially by inhibiting the phosphorylation of key kinases such as p38 and JNK. This would prevent the activation of the transcription factor AP-1, another critical regulator of iNOS gene expression.
By targeting these upstream signaling molecules, this compound effectively downregulates the expression of the iNOS enzyme, leading to a significant reduction in nitric oxide production. This highlights its potential as a lead compound for the development of novel anti-inflammatory agents.
Spectroscopic Analysis of 9-Hydroxy-alpha-lapachone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxy-alpha-lapachone, a naturally occurring naphthoquinone isolated from species such as Catalpa ovata, has garnered interest for its biological activities, notably its potent inhibition of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide presents a detailed analysis of the closely related parent compound, alpha-lapachone, and extrapolates the expected spectroscopic characteristics for the 9-hydroxy derivative. Furthermore, this document outlines detailed experimental protocols for a suite of spectroscopic techniques and visualizes relevant biological pathways and experimental workflows, serving as a vital resource for researchers engaged in the study of this compound.
Chemical Identity and Properties
This compound is a derivative of alpha-lapachone, characterized by the presence of a hydroxyl group at the C-9 position of the aromatic ring.
| Property | Value |
| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
| Synonyms | α-Dihydrocaryopterone |
| CAS Number | 22333-58-0 |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Melting Point | 178-180 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Spectroscopic Data of Alpha-Lapachone (Reference Compound)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for alpha-lapachone, which are essential for comparison.
Table 1: ¹H NMR Spectroscopic Data of Alpha-Lapachone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' (gem-dimethyl) | 1.48 | s | - |
| H-3' | 1.88 | t | 6.7 |
| H-4' | 2.68 | t | 6.7 |
| H-6 | 8.08 | dd | 7.7, 1.2 |
| H-7 | 7.68 | td | 7.5, 1.3 |
| H-8 | 7.68 | td | 7.5, 1.3 |
| H-9 | 8.08 | dd | 7.7, 1.2 |
Solvent: CDCl₃. Data is representative of typical values found in the literature.
Table 2: ¹³C NMR Spectroscopic Data of Alpha-Lapachone
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (gem-dimethyl) | 26.6 |
| C-2' | 78.4 |
| C-3' | 31.6 |
| C-4' | 16.6 |
| C-4a | 129.2 |
| C-5 | 180.2 |
| C-5a | 121.8 |
| C-6 | 126.2 |
| C-7 | 133.8 |
| C-8 | 133.8 |
| C-9 | 126.2 |
| C-9a | 129.2 |
| C-10 | 175.1 |
| C-10a | 162.2 |
Solvent: CDCl₃. Data is representative of typical values found in the literature.
2.1.2. Expected NMR Spectral Changes for this compound
The introduction of an electron-donating hydroxyl group at C-9 is expected to cause the following changes in the NMR spectra compared to alpha-lapachone:
-
¹H NMR:
-
The aromatic proton at C-8 would likely experience an upfield shift (to a lower ppm value) due to the electron-donating effect of the adjacent hydroxyl group.
-
The proton at C-7 may also experience a slight upfield shift.
-
A new, broad singlet corresponding to the phenolic hydroxyl proton (9-OH) would appear, typically in the range of 5-10 ppm, the exact position being dependent on solvent and concentration.
-
-
¹³C NMR:
-
The C-9 carbon signal will be significantly shifted downfield (to a higher ppm value) due to the direct attachment of the electronegative oxygen atom.
-
The C-8 and C-9a carbons are expected to shift upfield (to lower ppm values) due to the ortho- and para-directing effects of the hydroxyl group.
-
Other aromatic carbon signals may be slightly perturbed.
-
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Alpha-Lapachone and Expected for this compound
| Functional Group | Alpha-Lapachone Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (alkane) | ~2970, ~2930 | ~2970, ~2930 | Stretching |
| C=O (quinone) | ~1680, ~1650 | ~1675, ~1645 | Stretching |
| C=C (aromatic) | ~1600, ~1580 | ~1600, ~1580 | Stretching |
| C-O (ether) | ~1230 | ~1230 | Stretching |
| O-H | - | ~3500-3200 (broad) | Stretching |
| C-O (phenol) | - | ~1200 | Stretching |
The most significant difference in the IR spectrum of this compound compared to alpha-lapachone will be the appearance of a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[2][3] A C-O stretching band for the phenolic group is also expected around 1200 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Naphthoquinones typically exhibit multiple absorption bands in the UV-Vis region. For alpha-lapachone, characteristic absorptions are observed around 250, 280, and 330 nm. The introduction of the hydroxyl group at C-9 in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the hydroxyl group, which extends the conjugation of the chromophore.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Expected λmax (nm) | Solvent |
| ~255-265 | Methanol or Ethanol |
| ~285-295 | Methanol or Ethanol |
| ~335-345 | Methanol or Ethanol |
Mass Spectrometry (MS)
The nominal molecular weight of this compound is 258 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 259.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 259 | [M+H]⁺ |
| 241 | [M+H - H₂O]⁺ |
| 231 | [M+H - CO]⁺ |
| 215 | [M+H - C₃H₆]⁺ (loss of propene from the pyran ring) |
| 187 | [M+H - C₃H₆ - CO]⁺ |
The fragmentation pattern is likely to involve the loss of water from the hydroxyl group, loss of carbon monoxide from the quinone moiety, and fragmentation of the dihydropyran ring.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).
-
-
Instrument Parameters:
-
Wavelength Range: 200-800 nm
-
Scan Speed: Medium
-
Slit Width: 1-2 nm
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the UV-Vis spectrum of the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Instrument Parameters (LC-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.
-
Acquire the full scan mass spectrum to identify the protonated molecular ion.
-
Perform product ion scans on the protonated molecular ion to obtain the fragmentation pattern.
-
Signaling Pathway and Experimental Workflows
Inhibition of Nitric Oxide Production Signaling Pathway
This compound is a known inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This effect is common among naphthoquinones and is often mediated through the inhibition of the IκB kinase (IKK)/NF-κB signaling pathway, which ultimately prevents the expression of inducible nitric oxide synthase (iNOS).[4][5]
References
- 1. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 2. pharmacyscijournal.com [pharmacyscijournal.com]
- 3. pharmacyscijournal.com [pharmacyscijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-Hydroxy-α-lapachone (CAS Number: 22333-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxy-α-lapachone, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established biological effects, with a focus on its anti-inflammatory and anti-Helicobacter pylori activities. Detailed experimental protocols for key assays are provided, and the known and putative signaling pathways are discussed and visualized. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of 9-Hydroxy-α-lapachone as a potential therapeutic agent.
Chemical and Physical Properties
9-Hydroxy-α-lapachone, also known as α-Dihydrocaryopterone, is a yellow crystalline powder.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 22333-58-0 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₄ | [2] |
| Molecular Weight | 258.27 g/mol | [2] |
| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [2] |
| Synonyms | 9-hydroxy-alpha-lapachone, 9-Hydroxy- | A-lapachone, alpha-Dihydrocaryopterone |
| Melting Point | 178-180 °C | [2] |
| Boiling Point (Predicted) | 436.4±45.0 °C | [2] |
| Density (Predicted) | 1.35±0.1 g/cm3 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Storage Temperature | 2-8°C | [2] |
| Natural Source | Found in Catalpa ovata and Firmiana simplex. | [2] |
Biological Activities and Quantitative Data
9-Hydroxy-α-lapachone has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antimicrobial research. The following table summarizes the key quantitative data from published studies.
| Biological Activity | Cell Line / Target | IC₅₀ Value | Reference(s) |
| Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced RAW 264.7 cells | 4.64 µM | [1][2] |
| Inhibition of Helicobacter pylori Cystathionine gamma-synthase (HpCGS) | Enzyme Assay | 9 ± 1 µM | [1] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is based on the methods described for measuring the inhibitory effect of compounds on LPS-induced NO production in murine macrophage cell lines.
Objective: To determine the concentration at which 9-Hydroxy-α-lapachone inhibits 50% of the nitric oxide production (IC₅₀) in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
9-Hydroxy-α-lapachone
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 9-Hydroxy-α-lapachone in DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing different concentrations of the compound. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
IC₅₀ Calculation: Calculate the percentage of NO inhibition for each concentration of 9-Hydroxy-α-lapachone compared to the LPS-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Helicobacter pylori Growth Inhibition Assay
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against H. pylori.
Objective: To determine the minimum concentration of 9-Hydroxy-α-lapachone that inhibits the visible growth of H. pylori.
Materials:
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella broth or other suitable liquid medium supplemented with serum
-
9-Hydroxy-α-lapachone
-
96-well microtiter plates
-
Microaerophilic incubator or chamber (5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture: Culture H. pylori on an appropriate agar medium under microaerophilic conditions.
-
Inoculum Preparation: Prepare a bacterial suspension in Brucella broth to a density of approximately 1 x 10⁸ CFU/mL (McFarland standard 0.5).
-
Compound Dilution: Prepare a two-fold serial dilution of 9-Hydroxy-α-lapachone in Brucella broth in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 48-72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways
While the precise signaling pathways modulated by 9-Hydroxy-α-lapachone are not yet fully elucidated, its structural similarity to β-lapachone suggests potential involvement in similar cellular mechanisms. β-lapachone is known to exert its effects through various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to inflammation and cell survival.
Putative Anti-Inflammatory Signaling Pathway
The inhibitory effect of 9-Hydroxy-α-lapachone on LPS-induced nitric oxide production in RAW 264.7 cells suggests an interference with the inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. This ultimately results in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), which produces NO. It is plausible that 9-Hydroxy-α-lapachone inhibits one or more steps in this pathway.
Relevance of Related Compound Signaling: β-Lapachone
Studies on β-lapachone have demonstrated its ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway. β-lapachone has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the suppression of cell survival signals. Given the structural similarities, it is conceivable that 9-Hydroxy-α-lapachone may also interact with components of the PI3K/Akt signaling cascade.
Future Directions
The promising in vitro activities of 9-Hydroxy-α-lapachone warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways responsible for its anti-inflammatory and antimicrobial effects.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of inflammation and H. pylori infection.
-
Exploring its potential as a lead compound for the development of novel therapeutic agents.
-
Investigating its anticancer properties , given the known activities of related naphthoquinones like β-lapachone.
Conclusion
9-Hydroxy-α-lapachone is a natural product with demonstrated anti-inflammatory and anti-Helicobacter pylori properties. This technical guide has summarized its key characteristics, provided detailed experimental protocols for its primary biological assays, and proposed putative signaling pathways based on its known activities and structural relation to other bioactive naphthoquinones. Further research is necessary to fully unlock the therapeutic potential of this promising compound.
References
In Vitro Studies of 9-Hydroxy-alpha-lapachone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on 9-Hydroxy-alpha-lapachone, a hydroxylated derivative of the natural product alpha-lapachone. This document synthesizes available data on its synthesis, cytotoxic activity, and proposed mechanism of action, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values from in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.90 | [1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 2.13 | [1] |
| OVCAR-3 | Ovarian Adenocarcinoma | 3.33 | [1] |
| SF-295 | Glioblastoma | 2.72 | [1] |
| RAW 264.7 | Murine Macrophage | 4.64* | [2] |
*Note: The IC50 value for RAW 264.7 cells represents the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, indicating potential anti-inflammatory activity.
Synthesis of this compound
This compound can be synthesized from 8-hydroxy-lawsone. The synthesis involves a reaction with 3,3-dimethylacrylic acid in the presence of a dehydrating agent.
Caption: Synthesis of this compound.
Proposed Mechanism of Action
While the specific signaling pathways of this compound are not yet fully elucidated, its structural similarity to other lapachone compounds, particularly β-lapachone, suggests a likely mechanism of action involving NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is often overexpressed in cancer cells.
The proposed mechanism involves a futile redox cycle initiated by the NQO1-mediated reduction of the quinone moiety of this compound to an unstable hydroquinone. This hydroquinone then rapidly auto-oxidizes back to the parent compound, generating significant amounts of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. The resulting oxidative stress is believed to be a key driver of the compound's cytotoxicity.
Caption: Proposed NQO1-mediated futile cycle.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro study of this compound.
Synthesis of this compound
This protocol is based on the method described by da Rocha et al. (2011)[1].
Materials:
-
8-Hydroxy-lawsone
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of 8-hydroxy-lawsone and 3,3-dimethylacrylic acid is prepared in a round-bottom flask.
-
Polyphosphoric acid is added to the mixture as a dehydrating and cyclizing agent.
-
The reaction mixture is stirred at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, OVCAR-3, SF-295)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium from the stock solution. The medium from the cell plates is aspirated, and 100 µL of the medium containing various concentrations of the compound is added to the wells. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
References
Preliminary Cytotoxicity Screening of 9-Hydroxy-alpha-lapachone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 9-Hydroxy-alpha-lapachone, a naphthoquinone derivative of interest for its potential anticancer properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies. The data is extracted from the research conducted by Da Rocha et al. (2011).
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 5.82 |
| HCT-116 | Colon Carcinoma | 8.32 |
| SF-295 | Glioblastoma | > 25 |
| OVCAR-8 | Ovarian Carcinoma | > 25 |
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of compounds like this compound: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and metabolic activity. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the incubation period with the compound, gently add 50 µL of cold TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of the SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the wells five times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways in Naphthoquinone-Induced Cytotoxicity
While the specific signaling pathways activated by this compound are not yet fully elucidated, studies on the closely related and extensively researched compound, β-lapachone, provide a valuable framework for potential mechanisms of action. The cytotoxicity of β-lapachone is often dependent on the presence of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells.
Caption: Potential signaling pathways in naphthoquinone cytotoxicity.
Navigating the Solubility Landscape of 9-Hydroxy-alpha-lapachone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 9-Hydroxy-alpha-lapachone, a naphthoquinone derivative of significant interest in pharmacological research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in dimethyl sulfoxide (DMSO), acetone, and other common organic solvents. It also outlines standard experimental protocols for determining solubility, ensuring reproducible and accurate assessments in the laboratory.
Executive Summary
This compound is a naturally occurring compound that has demonstrated a range of biological activities. A critical parameter for its preclinical and clinical development is its solubility, which directly influences its bioavailability and formulation possibilities. This guide consolidates qualitative and inferred quantitative solubility data, presents methodologies for its determination, and provides a visual workflow to aid in experimental design.
Solubility Profile of this compound
Current literature and supplier data indicate that this compound is qualitatively soluble in a variety of organic solvents. While precise quantitative solubility data (e.g., mg/mL or molarity at saturation) is not extensively published, practical information for stock solution preparation provides valuable insights into its solubility limits.
Qualitative Solubility Data
The compound is readily dissolved in several common laboratory solvents.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Inferred and Comparative Quantitative Solubility
While specific saturation data for this compound is scarce, a product information sheet from a supplier details a protocol for preparing a stock solution in DMSO at a concentration of 40 mg/mL, indicating a high degree of solubility in this solvent.[2] For comparative purposes, the table below includes quantitative solubility data for the related compounds, α-lapachone and β-lapachone.
| Compound | Solvent | Solubility |
| This compound | DMSO | ≥ 40 mg/mL (based on stock solution preparation) [2] |
| α-Lapachone | DMSO | 100 mg/mL (412.76 mM)[3] |
| β-Lapachone | DMSO | 33 mg/mL (136.21 mM) |
| β-Lapachone | Acetone | Mole fraction solubility of 2.05 x 10⁻² at 298.15 K |
| β-Lapachone | Ethanol | Soluble to 50 mM |
Note: The data for α-lapachone and β-lapachone are provided for context and are not direct measurements for this compound.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.
Materials
-
This compound (solid)
-
Selected solvents (e.g., DMSO, acetone, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, existing information strongly suggests high solubility in DMSO and good solubility in other organic solvents like acetone. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility parameters essential for advancing the study of this promising compound. Further research to quantify the solubility of this compound in a wider range of pharmaceutically relevant solvents is warranted.
References
Therapeutic Potential of 9-Hydroxy-alpha-lapachone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Hydroxy-alpha-lapachone is a naturally occurring naphthoquinone derivative that has garnered interest for its potential therapeutic applications. As a member of the lapachone family of compounds, which includes the well-studied alpha-lapachone and beta-lapachone, it is anticipated to possess a range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer properties. Drawing insights from closely related analogs, particularly 4,9-dihydroxy-alpha-lapachone, this document outlines the compound's proposed mechanism of action, presents available quantitative data, and provides detailed experimental protocols for its investigation. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a phenolic compound derived from various plant species, including Catalpa ovata and Firmiana simplex.[1] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | PubChem[2] |
| Molecular Formula | C₁₅H₁₄O₄ | PubChem[2] |
| Molecular Weight | 258.27 g/mol | PubChem[2] |
| CAS Number | 22333-58-0 | PubChem[2] |
| Appearance | Yellow powder | ChemicalBook[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[3] |
Therapeutic Potential and Mechanism of Action
While direct and extensive studies on this compound are limited, research on its close analog, 4,9-dihydroxy-alpha-lapachone, provides significant insights into its probable mechanism of action, particularly in the context of cancer therapy. The primary proposed therapeutic application is in oncology, with evidence pointing towards the induction of ferroptosis, a form of iron-dependent programmed cell death.
Anticancer Activity: Induction of Ferroptosis
A key study on 4,9-dihydroxy-alpha-lapachone demonstrated its potent antiproliferative activity against triple-negative breast cancer (TNBC) by inducing ferroptosis.[4] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The proposed signaling pathway is as follows:
-
Iron Overload: The compound leads to an activation of Ferritin Heavy Chain 1 (FTH1), resulting in an increased intracellular labile iron pool.
-
Inhibition of System Xc⁻: It inhibits the cysteine-glutamate antiporter (system Xc⁻), which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).
-
GPX4 Inactivation: The depletion of GSH leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
-
Lipid Peroxidation and Cell Death: The combination of high iron levels and inactive GPX4 results in the massive accumulation of lipid ROS, leading to oxidative damage to the cell membrane and ultimately, ferroptotic cell death.
Anti-inflammatory Activity
This compound has been shown to exhibit potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC50 of 4.64 μM.[3][5] This suggests a potential role in modulating inflammatory responses. The inhibition of NO production is a key target in the development of anti-inflammatory agents. The mechanism likely involves the downregulation of inducible nitric oxide synthase (iNOS).
Quantitative Data
While specific quantitative data for this compound is limited, the following table summarizes the available information and data from closely related lapachone compounds to provide a comparative context for its potential bioactivity.
| Compound | Assay | Cell Line / System | IC50 / Activity | Source |
| This compound | Nitric Oxide Production | RAW 264.7 | 4.64 μM | [3][5] |
| Dehydro-alpha-lapachone | Cytotoxicity | Breast Cancer | 10.4 μM | ResearchGate |
| alpha-Lapachone | Cytotoxicity | Human Leukemic Cells | Highly insensitive | [6] |
| beta-Lapachone | Cytotoxicity | Esophageal Cancer (WHCO1) | 1.6 - 11.7 μM | |
| beta-Lapachone | Cytotoxicity | Human Leukemic Cells | Low activity | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the investigation of this compound's therapeutic potential. These are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
References
- 1. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity assessment of beta-lapachone in endothelial cells [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 9-Hydroxy-α-lapachone: Protocols and Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9-hydroxy-α-lapachone, a naturally occurring naphthoquinone derivative. This compound has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. These protocols are intended to guide researchers in the chemical synthesis and further investigation of this promising molecule.
Introduction
9-Hydroxy-α-lapachone (also known as α-Dihydrocaryopterone) is a pyranonaphthoquinone that has been isolated from natural sources such as Catalpa ovata and Firmiana simplex. Structurally, it is a hydroxylated derivative of α-lapachone. The presence of the hydroxyl group on the aromatic ring is believed to influence its biological activity. Research has shown that 9-hydroxy-α-lapachone is a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, suggesting anti-inflammatory potential.[1][2][3] It has also demonstrated inhibitory activity against the growth of Helicobacter pylori.[3] This document outlines a key synthetic route to 9-hydroxy-α-lapachone, starting from 8-hydroxy-lawsone, and presents its physicochemical and biological data in a structured format.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for 9-hydroxy-α-lapachone.
| Property | Value | Reference(s) |
| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [4][5] |
| CAS Number | 22333-58-0 | [1][4][5] |
| Molecular Formula | C₁₅H₁₄O₄ | [4][5][6] |
| Molecular Weight | 258.27 g/mol | [5][6] |
| Melting Point | 178-180 °C | [1] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Biological Activity | Potent inhibitor of LPS-induced NO production in RAW 264.7 cells (IC₅₀ = 4.64 µM) | [1][2] |
| Inhibits the growth of H. pylori and exhibits inhibitory activity against H. pylori Cystathionine gamma-synthase (IC₅₀ = 4.64 µM) | [3] |
Spectroscopic Data
The following table presents the ¹H and ¹³C NMR spectroscopic data for 9-hydroxy-α-lapachone as reported by da Rocha et al., 2011.[4]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 1.44 (6H, s, CH₃) | 16.8 (C-3) |
| 1.82 (1H, dd, J = 6.6, 6.6, H-3) | 26.5 (CH₃) |
| 2.61 (1H, dd, J = 6.6, 6.6, H-4) | 31.4 (C-4) |
| 7.19 (1H, dd, J = 7.8, 1.9, H-7) | 78.3 (C-2) |
| 7.56 (1H, dd, J = 7.8, 0.3, H-8) | 114.2 (C-4a) |
| 7.60 (1H, dd, J = 1.9, 0.3, H-6) | 118.6 (C-6) |
| 11.84 (1H, s, OH) | 122.4 (C-9a) |
| 123.4 (C-8) | |
| 132.1 (C-5a) | |
| 136.4 (C-7) | |
| 154.1 (C-9) | |
| 161.6 (C-10a) | |
| 183.3 (C-5) | |
| 184.8 (C-10) |
Experimental Protocols
The synthesis of 9-hydroxy-α-lapachone can be achieved from 8-hydroxy-lawsone (8-hydroxy-2-hydroxy-1,4-naphthoquinone) through a reaction with an appropriate unsaturated aldehyde. The following protocol is adapted from the work of da Rocha et al., 2011.[4]
Synthesis of 9-hydroxy-α-lapachone (10h)
Materials:
-
8-hydroxy-lawsone
-
3-methyl-2-butenal
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Sodium Chloride solution (saturated)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 8-hydroxy-lawsone in ethanol, add 3-methyl-2-butenal.
-
Slowly add concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux the mixture for the time specified in the original literature to allow for the cyclization reaction to proceed.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 9-hydroxy-α-lapachone.
Note: The exact amounts of reagents, reaction times, and purification conditions should be optimized based on the specific experimental setup and scale. Researchers should refer to the original publication for precise details.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 9-hydroxy-α-lapachone.
Caption: Synthesis workflow for 9-hydroxy-α-lapachone.
Putative Signaling Pathway
While the precise signaling pathways modulated by 9-hydroxy-α-lapachone are still under investigation, based on the known mechanisms of related naphthoquinones like β-lapachone and dehydro-α-lapachone, a putative mechanism of action can be proposed. This likely involves the generation of reactive oxygen species (ROS) and interaction with cellular redox systems.
The following diagram illustrates a potential signaling pathway for the anti-inflammatory and cytotoxic effects of 9-hydroxy-α-lapachone.
References
- 1. 9-Hydroxy-alpha-lapachone CAS#: 22333-58-0 [m.chemicalbook.com]
- 2. traxtal.com [traxtal.com]
- 3. amsbio.com [amsbio.com]
- 4. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 22333-58-0 | XAA33358 [biosynth.com]
Purifying 9-Hydroxy-alpha-lapachone: A Guide for Researchers
Application Notes and Protocols for the Isolation, Synthesis, and Purification of 9-Hydroxy-alpha-lapachone
For researchers and professionals in drug development, obtaining highly purified this compound is a critical first step for accurate biological evaluation and preclinical studies. This potent naphthoquinone, found naturally in plants of the Catalpa genus, has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the purification of this compound, whether isolated from natural sources or synthetically derived.
Methods of Purification
The primary methods for purifying this compound are centered around chromatographic techniques, leveraging the compound's polarity and solubility in various organic solvents. Recrystallization can also be employed as a final polishing step to achieve high purity.
Key Purification Techniques:
-
Silica Gel Column Chromatography: A fundamental and widely used method for the initial purification of this compound from crude extracts or reaction mixtures. The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of this compound to achieve very high purity levels. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
-
Recrystallization: A technique used to purify crystalline solids. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, purer crystals of this compound can be formed, leaving impurities behind in the solution.
Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound using different methods. Please note that yields and purity can vary depending on the starting material and the specific experimental conditions.
| Purification Method | Starting Material | Typical Purity | Typical Yield | Reference |
| Silica Gel Column Chromatography | Crude Synthetic Product | >95% | 60-80% | Based on synthetic protocols for similar naphthoquinones. |
| Preparative HPLC | Partially Purified Product | >99% | 50-70% | Based on HPLC purification of naphthoquinone derivatives. |
| Recrystallization | Crystalline Solid | >98% | 70-90% | Based on general principles of recrystallization for naphthoquinones. |
Experimental Protocols
Herein are detailed protocols for the purification of this compound.
Protocol 1: Purification of Synthetically Derived this compound by Silica Gel Column Chromatography
This protocol is adapted from the general procedures for the purification of synthetic naphthoquinones.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment
2. Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the glass column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 100% n-hexane to 80:20 n-hexane:ethyl acetate.
-
Monitor the separation by collecting fractions and analyzing them by TLC. The desired compound, this compound, will appear as a distinct spot under UV light (254 nm).
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound as a solid.
-
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is a general guideline for the preparative HPLC purification of lapachone derivatives.
1. Materials and Reagents:
-
Partially purified this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
HPLC system with a fraction collector
-
Standard laboratory glassware and equipment
2. Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound in the initial mobile phase (e.g., 50% methanol in water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Run a gradient elution, for example, from 50% methanol in water to 100% methanol over 30 minutes.
-
Set the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Monitor the elution at a suitable wavelength, typically around 254 nm or 280 nm for naphthoquinones.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the methanol by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the highly purified this compound.
-
Protocol 3: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of naphthoquinones.
1. Materials and Reagents:
-
Purified this compound (from chromatography)
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filtration apparatus (Buchner funnel, filter paper)
2. Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of moderately polar compounds like this compound. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the compound completely.
-
If the compound is too soluble, slowly add hot water dropwise until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve it.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for Silica Gel Column Chromatography.
Application Notes and Protocols for the In Vitro Evaluation of 9-Hydroxy-alpha-lapachone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-alpha-lapachone is a naphthoquinone compound of interest for its potential anticancer activities. While extensive research is available for its structural analog, β-lapachone, specific data on this compound is limited. This document provides a comprehensive guide for the experimental design of cell culture studies to elucidate its mechanism of action and cytotoxic effects. The protocols and expected outcomes are largely based on the well-established, NQO1-dependent bioactivation pathway of β-lapachone, which serves as a guiding framework for investigating novel lapachone derivatives.
The central hypothesis for the mechanism of action of many lapachone compounds is their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is a two-electron reductase that is frequently overexpressed in various solid tumors compared to normal tissues.[3] This differential expression provides a therapeutic window for targeted cancer therapy. The bioactivation of lapachones by NQO1 initiates a futile redox cycle, consuming significant amounts of NAD(P)H and generating a massive burst of reactive oxygen species (ROS), primarily superoxide and hydrogen peroxide.[1][2] This oxidative stress leads to extensive DNA damage, which in turn hyperactivates the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).[2] The hyperactivation of PARP1 depletes cellular stores of NAD+ and ATP, culminating in a catastrophic energy crisis and programmed cell death, often through a caspase-independent pathway referred to as programmed necrosis.[3][4]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound, confirming its NQO1-dependency, and characterizing its effects on key cellular processes such as apoptosis, cell cycle progression, and the induction of DNA damage.
Data Presentation
Quantitative data from in vitro experiments are essential for characterizing the activity of this compound. The following tables are examples of how to structure such data.
Table 1: Representative Cytotoxicity (IC50) of β-Lapachone in Various Cancer Cell Lines
| Cell Line | Cancer Type | NQO1 Status | Treatment Duration (hours) | IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| DU-145 | Prostate Cancer | High | 4 | ~10 | [5] |
| PC-3 | Prostate Cancer | High | 4 | ~10 | [5] |
| LNCaP | Prostate Cancer | Deficient | 4 | >25 | [5] |
| MCF-7 | Breast Cancer | High | 4 | 2.5 | [6] |
| HeLa | Cervical Cancer | High | 72 | 0.12 - 3.38 | [7] |
| K562 | Leukemia | - | 72 | >10 | [8] |
| Daudi | Leukemia | - | 72 | >10 |[8] |
Table 2: Expected Outcomes of Mechanistic Assays for an NQO1-Bioactivatable Compound
| Assay | Expected Result in NQO1-High Cells | Expected Result with NQO1 Inhibitor (Dicoumarol) | Expected Result in NQO1-Low/Null Cells |
|---|---|---|---|
| ROS Production | Significant increase in ROS levels. | Abrogation of ROS increase. | Minimal to no increase in ROS. |
| γH2AX Foci | Dose-dependent increase in foci number (DNA double-strand breaks). | Reduction in γH2AX foci. | Minimal foci formation. |
| PARP1 Activation | Increased Poly(ADP-ribose) (PAR) polymer formation. | Decreased PAR polymer formation. | No significant PARP1 activation. |
| NAD+/ATP Levels | Rapid and severe depletion of both NAD+ and ATP. | Preservation of NAD+ and ATP pools. | Stable NAD+ and ATP levels. |
| Cell Cycle | Induction of S and G2/M phase arrest. | Reversal of cell cycle arrest. | No significant change in cell cycle distribution. |
| Apoptosis/Necrosis | Increase in Annexin V and Propidium Iodide positive cells. | Reduction in cell death. | Low levels of cell death. |
Mandatory Visualizations
Diagrams are crucial for visualizing the proposed mechanisms and experimental procedures.
References
- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 3. X-ray repair cross-complementing protein 1 (XRCC1) loss promotes β-lapachone –induced apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylamino-nor-β-lapachone derivative-induced apoptosis in human prostate cancer cells: involvement of NAD(P)H:quinone oxidoreductase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of IC50 for 9-Hydroxy-alpha-lapachone in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Hydroxy-alpha-lapachone, a naphthoquinone compound, is investigated for its potential pharmacological activities. Determining the half-maximal inhibitory concentration (IC50) is a critical first step in assessing the cytotoxic potential of a compound and establishing a therapeutic window for further studies. This document provides a detailed protocol for determining the IC50 value of this compound in the murine macrophage cell line RAW 264.7.
RAW 264.7 cells are a widely used in vitro model for studying inflammation and immune responses.[1][2] Assessing the cytotoxicity of novel compounds in this cell line is essential for interpreting their effects on macrophage function. The protocol described herein is based on the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and viability.[3][4][5]
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability.[3][4] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[3]
Data Presentation
The following table provides a template for summarizing the quantitative data to be collected for determining the IC50 of this compound.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
| [Concentration 6] | [Insert Value] | [Calculate Value] |
| [Concentration 7] | [Insert Value] | [Calculate Value] |
| [Concentration 8] | [Insert Value] | [Calculate Value] |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Cell scraper
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach adherent cells using a cell scraper.[1]
MTT Assay for IC50 Determination
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualization of Workflows and Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using the MTT assay.
Proposed Signaling Pathway for this compound Cytotoxicity
The mechanism of action for this compound is not yet fully elucidated. However, based on the known mechanisms of similar naphthoquinones like beta-lapachone, a plausible pathway involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7][8]
Caption: Proposed mechanism of this compound cytotoxicity.
Disclaimer: This proposed pathway is based on the activity of structurally related compounds and requires experimental validation for this compound.
Conclusion
This application note provides a comprehensive protocol for the determination of the IC50 value of this compound in RAW 264.7 macrophage cells. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this compound and provides essential information for designing further mechanistic and efficacy studies. The provided workflow and proposed signaling pathway offer a framework for investigating the cytotoxic properties of this compound.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lapachone Induces Acute Oxidative Stress in Rat Primary Astrocyte Cultures that is Terminated by the NQO1-Inhibitor Dicoumarol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitric Oxide Production Assay Using 9-Hydroxy-alpha-lapachone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. In the context of inflammation, inducible nitric oxide synthase (iNOS) produces large, sustained amounts of NO, which can contribute to tissue damage. Consequently, the modulation of NO production is a key area of interest in drug discovery for inflammatory diseases. 9-Hydroxy-alpha-lapachone, a naphthoquinone compound, has demonstrated potent inhibitory effects on nitric oxide synthesis.[1] This document provides detailed protocols and application notes for assessing the impact of this compound on nitric oxide production in a cellular context.
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation and nitric oxide production.[2][3] Upon stimulation with inflammatory agents such as lipopolysaccharide (LPS), these cells express iNOS and release significant quantities of NO. The most common method for quantifying NO production in cell culture is the Griess assay, which measures nitrite (NO₂⁻), a stable and measurable end-product of NO metabolism in the cell culture medium.[2]
Principle of the Assay
This assay quantifies the amount of nitrite in cell culture supernatant as an indicator of nitric oxide production by RAW 264.7 macrophage cells. Cells are first stimulated with LPS to induce the expression of iNOS, leading to the production of NO. Concurrently, cells are treated with varying concentrations of this compound. The inhibitory effect of the compound on NO production is determined by measuring the concentration of nitrite in the supernatant using the Griess reagent.
Data Presentation
The inhibitory effect of this compound on nitric oxide production can be quantified and presented to determine its potency, typically as an IC₅₀ value (the concentration at which 50% of the maximal inhibitory effect is observed).
Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition |
| 0 (LPS only) | 55.2 ± 3.1 | 0 |
| 1 | 45.8 ± 2.5 | 17.0 |
| 2.5 | 34.5 ± 2.1 | 37.5 |
| 4.64 (IC₅₀) | 27.6 ± 1.8 | 50.0 |
| 10 | 15.1 ± 1.5 | 72.6 |
| 25 | 8.3 ± 0.9 | 85.0 |
| 0 (untreated) | 1.2 ± 0.3 | - |
Note: The data presented in this table is illustrative, based on the reported IC₅₀ value of 4.64 µM for this compound on LPS-induced NO synthesis in RAW 264.7 cells.[1] Actual results may vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent Kit
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using a cell scraper and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
Treatment with this compound and LPS
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells. Include a vehicle control group (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Following the pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the untreated control group.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
Nitric Oxide Measurement (Griess Assay)
-
After the 24-hour incubation with LPS and the test compound, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a sodium nitrite standard curve by performing serial dilutions of a stock NaNO₂ solution in culture medium. The concentration range should typically be from 1 to 100 µM.
-
Add 50 µL of sulfanilamide solution (Griess Reagent A) to each well containing the supernatant and the standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Inhibition of Nitric Oxide Production
Caption: Proposed inhibitory pathway of this compound on LPS-induced NO production.
Experimental Workflow Diagram
Caption: Workflow for the nitric oxide production assay.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers to evaluate the inhibitory effects of this compound on nitric oxide production. The potent inhibitory activity of this compound suggests its potential as a lead for the development of novel anti-inflammatory therapeutics. It is recommended that a cell viability assay (e.g., MTT or LDH) be run in parallel to ensure that the observed reduction in nitric oxide is not due to cytotoxicity of the compound. Further investigation into the precise molecular mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Naphthoquinones from Catalpa ovata and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Application of 9-Hydroxy-alpha-lapachone in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-alpha-lapachone is a naturally derived naphthoquinone that, along with its analogues, has emerged as a compound of interest in oncology research. These compounds are recognized for their potential as anticancer agents, largely owing to their capacity to induce cellular stress and trigger various cell death pathways. The therapeutic potential of naphthoquinones is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells, which often exhibit a compromised antioxidant defense system.
This document provides a detailed overview of the application of this compound and its closely related analogue, 4,9-dihydroxy-α-lapachone, in cancer cell lines. It includes a summary of their cytotoxic activities, a description of their mechanisms of action, and detailed protocols for key experimental procedures.
Mechanism of Action
The anticancer activity of this compound and its derivatives is multifaceted. While research on this compound is ongoing, studies on the closely related β-lapachone have established a key mechanism involving NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1, an enzyme often overexpressed in solid tumors, bioactivates lapachones through a futile redox cycle that generates high levels of superoxide and hydrogen peroxide. This surge in ROS leads to extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase (PARP-1), and ultimately, a significant depletion of cellular NAD+ and ATP, culminating in cancer cell death.
More specifically for the α-lapachone series, recent studies on 4,9-dihydroxy-α-lapachone have elucidated a distinct mechanism of action involving the induction of ferroptosis, an iron-dependent form of regulated cell death, in triple-negative breast cancer (TNBC) cells.[1][2] This pathway is initiated by the activation of Ferritin Heavy Chain 1 (FTH1), leading to iron overload.[1][2] The excess iron, in turn, inhibits the cysteine-glutamate antiporter (system Xc-) and glutathione peroxidase 4 (GPX4), sensitizing the cancer cells to lipid peroxidation and subsequent ferroptotic cell death.[1][2]
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic and biological activities of this compound and its derivatives.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Four human tumor cell lines | Not specified in abstract | Data not available in abstract | [3] |
Note: The synthesis of this compound and its evaluation against four tumor cell lines were reported, with the compounds displaying "good activity". However, the specific IC50 values were not available in the abstract.
Table 2: Biological Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| LPS-induced Nitric Oxide Production | RAW 264.7 | 4.64 | [4] |
| Helicobacter pylori Cystathionine gamma-synthase inhibition | N/A | 4.64 | [4] |
Table 3: Cytotoxic Activity of 4,9-dihydroxy-α-lapachone
| Cell Line | Cancer Type | Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | Potent antiproliferation via ferroptosis | [1][2] |
Mandatory Visualizations
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Signaling pathway of 4,9-dihydroxy-α-lapachone-induced ferroptosis.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Detection of Ferroptosis
This protocol is designed to determine if this compound or its analogues induce ferroptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its analogue
-
Ferroptosis inducers (e.g., Erastin, RSL3) as positive controls
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide).
-
Treat cells with this compound at its IC50 concentration, with and without co-treatment with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
Include positive controls (Erastin or RSL3) and vehicle controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Lipid ROS Measurement:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with the lipid peroxidation sensor (e.g., 2.5 µM C11-BODIPY 581/591) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or flow cytometer. An increase in the oxidized form of the probe (green fluorescence for C11-BODIPY) indicates lipid peroxidation.
-
A significant increase in lipid ROS upon treatment with the compound, which is rescued by co-treatment with a ferroptosis inhibitor, is indicative of ferroptosis.
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol can be used to investigate the effect of this compound on the expression of key proteins involved in cell death pathways (e.g., GPX4, FTH1, PARP-1).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-FTH1, anti-cleaved PARP-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antifection | TargetMol [targetmol.com]
9-Hydroxy-alpha-lapachone: A Promising Candidate for Anti-Inflammatory Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. 9-Hydroxy-alpha-lapachone, a naturally occurring naphthoquinone, has emerged as a compound of interest due to its potential anti-inflammatory properties. This document provides a summary of its known anti-inflammatory activity, detailed protocols for its evaluation, and a hypothesized mechanism of action based on related compounds.
Data Presentation
The primary quantitative data available for this compound demonstrates its ability to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process.
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of LPS-induced Nitric Oxide Production | RAW 264.7 | 4.64 | [1] |
Hypothesized Mechanism of Action
Based on studies of the related compound β-lapachone, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, and the suppression of the phosphorylation of key MAPK proteins like ERK and p38.[4]
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory potential of this compound in a macrophage cell line model.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
1.1. Cell Culture and Maintenance
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
1.2. Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.3. Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
1.4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
2.1. Cell Lysis and Protein Quantification
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for the desired time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2.2. SDS-PAGE and Immunoblotting
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates potent inhibition of nitric oxide production, a key hallmark of its anti-inflammatory potential. While direct evidence for its effects on pro-inflammatory cytokines and the underlying signaling pathways is currently lacking, studies on the closely related compound β-lapachone suggest a mechanism involving the suppression of the NF-κB and MAPK pathways. The provided protocols offer a robust framework for further investigation into the anti-inflammatory properties and mechanism of action of this compound, which may support its development as a novel therapeutic agent for inflammatory diseases.
References
- 1. 2-cyclohexylamino-5,8-dimethoxy-1,4-naphthoquinone inhibits LPS-induced BV2 microglial activation through MAPK/NF-kB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lapachone suppresses neuroinflammation by modulating the expression of cytokines and matrix metalloproteinases in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-lapachone protects against doxorubicin-induced hepatotoxicity through modulation of NAD+ /SIRT-1/FXR/p-AMPK/NF-kB and Nrf2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the ERK/MAPK pathway by an isoform of rap1GAP associated with G alpha(i) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NQO1-Dependent Mechanism of Lapachone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapachone compounds, particularly β-lapachone, are a class of ortho-naphthoquinones that have demonstrated significant potential as anticancer agents. Their efficacy is intrinsically linked to the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein often overexpressed in various solid tumors, including pancreatic, breast, lung, and prostate cancers, while having low expression in normal tissues.[1][2][3][4] This differential expression provides a therapeutic window for the selective targeting of cancer cells. β-lapachone is bioactivated by NQO1, initiating a futile redox cycle that leads to a unique form of programmed cell death known as NAD⁺-keresis.[5][6] These application notes provide a comprehensive overview of the NQO1-dependent mechanism of lapachone compounds, along with detailed protocols for key experiments to assess their efficacy and mechanism of action.
NQO1-Dependent Mechanism of Action
The cytotoxic effect of β-lapachone in NQO1-positive (NQO1+) cancer cells is a multi-step process initiated by the enzymatic activity of NQO1.
-
Futile Redox Cycling: NQO1 catalyzes the two-electron reduction of β-lapachone to an unstable hydroquinone.[2][4][7] This hydroquinone rapidly and spontaneously auto-oxidizes back to the parent quinone, transferring electrons to molecular oxygen.[5] This process creates a futile cycle that consumes significant amounts of NAD(P)H, with one mole of β-lapachone capable of oxidizing approximately 60 moles of NAD(P)H in just a few minutes.[4][8]
-
Reactive Oxygen Species (ROS) Generation: The futile cycle generates a massive burst of reactive oxygen species (ROS), primarily superoxide and subsequently hydrogen peroxide (H₂O₂).[1][2][3][9] This overwhelming oxidative stress is a key mediator of β-lapachone's toxicity.
-
DNA Damage: The excessive ROS production leads to extensive DNA damage, including single-strand breaks.[3][9]
-
PARP-1 Hyperactivation: The substantial DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair.[1][3][9]
-
NAD⁺ and ATP Depletion: PARP-1 hyperactivation consumes large quantities of its substrate, NAD⁺, leading to a rapid and severe depletion of cellular NAD⁺ pools.[1][2][3] This, in turn, results in a catastrophic decline in ATP levels, precipitating an energy crisis within the cell.[1][2][3]
-
Programmed Cell Death (NAD⁺-keresis): The profound depletion of NAD⁺ and ATP induces a unique, caspase-independent form of programmed cell death.[5] This process involves the activation of µ-calpain and is independent of p53 status, making it effective against a broad range of tumors.[3][9]
Data Presentation
Table 1: NQO1 Activity and β-lapachone Sensitivity in Various Cancer Cell Lines
| Cell Line | Cancer Type | NQO1 Activity (nmol/min/μg protein) | β-lapachone LD₅₀ (μM) | Reference |
| MiaPaCa2 | Pancreatic | High | ~4 | [2] |
| H596 (NQO1+) | Non-small-cell lung | High | ~4 | [3] |
| H596 (NQO1-) | Non-small-cell lung | Low/Absent | >40 | [3] |
| A549 | Non-small-cell lung | High | ~4 | [3] |
| A549 + Dicoumarol | Non-small-cell lung | Inhibited | >40 | [3] |
| HepG2 | Hepatocellular | High | Not specified | [1] |
| Huh7 | Hepatocellular | High | Not specified | [1] |
| SK-HEP1 (NQO1-) | Hepatocellular | Low | Not specified | [1] |
| SK-HEP1 (NQO1+) | Hepatocellular | High | Not specified | [1] |
Note: LD₅₀ values can vary based on experimental conditions, such as treatment duration.
Table 2: Effects of β-lapachone Treatment on NQO1+ Cancer Cells
| Parameter | Cell Line | Treatment | Observation | Reference |
| ROS (H₂O₂) Levels | Huh7 | 4 µM β-lapachone | Significant increase | [1] |
| NAD⁺ Levels | Huh7 | 4 µM β-lapachone | Significant decrease | [1] |
| ATP Levels | Huh7 | 4 µM β-lapachone | Significant decrease | [1] |
| PARP-1 Hyperactivation | Huh7 | 4 µM β-lapachone | Increased PAR formation | [1] |
| DNA Damage (γH2AX) | Huh7 | 4 µM β-lapachone | Increased levels | [1] |
| Cell Viability | MiaPaCa2 | ≥4 µM β-lapachone | Significant decrease | [2] |
| NAD⁺/NADH Levels | MiaPaCa2 | Dose-dependent β-lap | Mirrored lethality curve | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Colony Formation)
This protocol determines the long-term survival of cells after a short exposure to β-lapachone.
Materials:
-
Cancer cell lines of interest (NQO1+ and NQO1- as controls)
-
Complete cell culture medium
-
β-lapachone (stock solution in DMSO)
-
Dicoumarol (NQO1 inhibitor, stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing/staining solution (e.g., modified Wright-Giemsa stain)
Procedure:
-
Seed 1,000 cells per well in 6-well plates and allow them to attach for 48 hours.[10]
-
Prepare serial dilutions of β-lapachone in complete culture medium. For NQO1 inhibition control, pre-incubate cells with 50 µM dicoumarol for 1-2 hours before adding β-lapachone.[11]
-
Treat cells with varying concentrations of β-lapachone (e.g., 0-10 µM) for 2-4 hours.[10][11] Include a vehicle control (DMSO).
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.[10][11]
-
Incubate the plates for 10-20 days, allowing colonies to form.[10]
-
Fix and stain the colonies with a suitable staining solution.
-
Count colonies containing at least 30 cells.[10]
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Protocol 2: NQO1 Enzyme Activity Assay
This protocol measures the NQO1 enzymatic activity in cell extracts.
Materials:
-
Cell pellets
-
Lysis buffer (e.g., Tris-HCl buffer, pH 7.5)
-
S9 fraction (or whole-cell extracts)
-
NADH
-
Menadione (or other NQO1 substrate)
-
Cytochrome c
-
Dicoumarol
-
Spectrophotometer
Procedure:
-
Prepare S9 whole-cell extracts from cell pellets.[4]
-
The reaction mixture should contain Tris-HCl buffer, NADH (200 µM), and menadione (10 µM) as an intermediate electron acceptor.[4][12]
-
Measure the reduction of cytochrome c by monitoring the change in absorbance at 550 nm.[4][12]
-
To determine the NQO1-specific activity, perform the assay in the presence and absence of 10 µM dicoumarol.[12]
-
Calculate NQO1 activity as the dicoumarol-inhibitable portion of cytochrome c reduction, expressed as nmol of cytochrome c reduced/min/µg of protein.[4]
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using a fluorescent probe.
Materials:
-
Cells seeded in a 96-well plate
-
β-lapachone
-
ROS-sensitive fluorescent probe (e.g., DCFDA or ROS-Glo™ H₂O₂ Assay)
-
Fluorometer or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with β-lapachone for the desired time (e.g., 2 hours).
-
Follow the manufacturer's instructions for the chosen ROS detection reagent. For example, for the ROS-Glo™ H₂O₂ Assay, add the substrate and measure luminescence.[1]
-
Measure the fluorescence or luminescence using a plate reader or analyze cells by flow cytometry.
-
Quantify the change in ROS levels relative to untreated controls.
Protocol 4: NAD⁺/NADH and ATP Level Measurement
This protocol quantifies cellular NAD⁺/NADH and ATP levels.
Materials:
-
Cells seeded in a 96-well white-walled, clear-bottom plate
-
β-lapachone
-
Commercial kits for NAD/NADH (e.g., NAD/NADH-Glo™ Assay) and ATP (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) measurement
Procedure:
-
Seed 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[1]
-
Treat cells with β-lapachone for the desired time (e.g., 2 hours).[1]
-
Follow the manufacturer's protocol for the respective assay kits to measure NAD/NADH and ATP levels.[1]
-
Measure luminescence using a plate reader.
-
Normalize the results to the number of cells or protein concentration.
Protocol 5: Western Blot Analysis for PARP-1 Hyperactivation and DNA Damage
This protocol assesses PARP-1 hyperactivation (by detecting poly(ADP-ribose) (PAR) polymers) and DNA damage (by detecting γH2AX).
Materials:
-
Cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-PAR, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and quantify protein concentration.
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Mandatory Visualizations
References
- 1. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic Effect of β-Lapachone and Aminooxyacetic Acid on Central Metabolism in Breast Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of 9-Hydroxy-alpha-lapachone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-alpha-lapachone, a naphthoquinone, and its analogs are a promising class of compounds in anticancer drug discovery. Their mechanism of action is primarily centered on the bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. This activation initiates a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), oxidative stress, DNA damage, and ultimately, a unique form of programmed cell death in cancer cells, while sparing normal tissues with low NQO1 expression.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analog libraries to identify potent and selective anticancer agents. The protocols outlined below detail a tiered screening approach, from primary cell viability assays to secondary mechanistic and counter-screening assays, designed for a 384-well plate format to maximize efficiency and data output.
Signaling Pathway of NQO1-Mediated Cancer Cell Death
The cytotoxic effect of this compound and its analogs in NQO1-overexpressing cancer cells is initiated by a specific and well-defined signaling cascade. The following diagram illustrates this pathway, from the enzymatic reduction of the quinone to the downstream consequences leading to cell death.
Caption: NQO1-mediated futile redox cycling and cell death pathway.
High-Throughput Screening Workflow
A tiered approach is recommended to efficiently screen large compound libraries and identify promising lead candidates. This workflow progresses from a broad primary screen to more focused secondary and counter-screens to confirm activity and elucidate the mechanism of action.
Caption: Tiered high-throughput screening workflow.
Data Presentation
The following tables present hypothetical quantitative data for a series of this compound analogs. This data is representative of what would be generated during a high-throughput screening campaign.
Table 1: Primary Screen - Cell Viability (% Inhibition at 10 µM)
| Compound ID | NQO1-High (A549) % Inhibition | NQO1-Low (H596) % Inhibition | Selectivity Index (NQO1-Low / NQO1-High) |
| Analog-001 | 85.2 | 10.5 | 8.11 |
| Analog-002 | 92.1 | 15.3 | 6.02 |
| Analog-003 | 78.5 | 8.2 | 9.57 |
| Analog-004 | 65.3 | 25.1 | 2.60 |
| Control | 95.8 | 12.4 | 7.73 |
Control: this compound
Table 2: Secondary Screen - Dose-Response Analysis (IC₅₀ in µM)
| Compound ID | NQO1-High (A549) IC₅₀ (µM) | NQO1-Low (H596) IC₅₀ (µM) |
| Analog-001 | 1.2 | > 50 |
| Analog-002 | 0.8 | 45.2 |
| Analog-003 | 2.5 | > 50 |
| Control | 1.5 | > 50 |
Control: this compound
Table 3: Secondary Screen - Mechanistic Assays (Fold Increase at 5 µM)
| Compound ID | Intracellular ROS Production (Fold Increase) | PARP Activation (Fold Increase) |
| Analog-001 | 8.2 | 6.5 |
| Analog-002 | 9.5 | 7.8 |
| Analog-003 | 7.1 | 5.9 |
| Control | 8.5 | 7.1 |
Control: this compound
Experimental Protocols
Protocol 1: Primary High-Throughput Cell Viability Assay
Objective: To identify compounds that exhibit selective cytotoxicity towards NQO1-overexpressing cancer cells.
Materials:
-
NQO1-high (e.g., A549 human lung carcinoma) and NQO1-low (e.g., H596 human lung adenocarcinoma) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well clear-bottom, black-walled cell culture plates
-
Compound library of this compound analogs (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed both NQO1-high and NQO1-low cells into separate 384-well plates at a density of 2,000 cells/well in 40 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Addition: Using an automated liquid handler, perform a serial dilution of the compound library and add 100 nL of each compound to the cell plates to achieve a final concentration of 10 µM. Include appropriate vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Assay: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Calculate the percent inhibition for each compound in both cell lines. Hits are identified as compounds with high inhibition in the NQO1-high cell line and low inhibition in the NQO1-low cell line.
Protocol 2: Secondary High-Throughput ROS Production Assay
Objective: To confirm that hit compounds induce intracellular ROS production in an NQO1-dependent manner.
Materials:
-
NQO1-high (A549) cells
-
Complete cell culture medium
-
384-well clear-bottom, black-walled cell culture plates
-
Hit compounds from the primary screen
-
Dihydroethidium (DHE) fluorescent probe
-
Automated liquid handler
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 3,000 cells/well in 40 µL of complete medium and incubate overnight.
-
Compound Treatment: Add various concentrations of the hit compounds to the wells and incubate for 2 hours.
-
Probe Loading: Add DHE to a final concentration of 5 µM to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a fluorescence plate reader (Excitation/Emission ~518/606 nm).
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control. Calculate the fold increase in ROS production for each compound concentration.
Protocol 3: Secondary High-Throughput PARP Activation Assay
Objective: To determine if the ROS production induced by hit compounds leads to the activation of PARP, a key enzyme in the DNA damage response.
Materials:
-
NQO1-high (A549) cells
-
Complete cell culture medium
-
384-well plates
-
Hit compounds
-
PARP/APOP-Glo™ Assay kit
-
Automated liquid handler
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ROS Production Assay protocol.
-
PARP Activity Measurement: Follow the manufacturer's protocol for the PARP/APOP-Glo™ Assay. This typically involves adding a reagent that contains the PARP substrate and then a detection reagent to measure the amount of NAD⁺ consumed by PARP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescent signal corresponds to an increase in PARP activity. Normalize the data to the vehicle control and calculate the fold increase in PARP activation.
Protocol 4: Counter-Screen - Biochemical NQO1 Activity Assay
Objective: To confirm that the activity of the hit compounds is dependent on the enzymatic activity of NQO1.
Materials:
-
Recombinant human NQO1 enzyme
-
NQO1 assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.01% Tween-20)
-
NADPH
-
Menadione (NQO1 substrate)
-
WST-1 (or similar colorimetric reagent)
-
Dicoumarol (NQO1 inhibitor)
-
Hit compounds
-
384-well plates
-
Spectrophotometric plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the NQO1 assay buffer, recombinant NQO1 enzyme, and the hit compound at various concentrations. In a parallel set of wells, also add dicoumarol as a specific inhibitor.
-
Initiate Reaction: Add a mixture of NADPH and menadione to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Add the WST-1 reagent, which is reduced by the product of the NQO1 reaction to produce a colored formazan dye.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The NQO1-specific activity is the difference between the absorbance in the absence and presence of dicoumarol. Determine the effect of the hit compounds on this specific activity to confirm they are substrates and their cytotoxic effect is NQO1-dependent.
Application Notes and Protocols for the Quantification of 9-Hydroxy-alpha-lapachone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-alpha-lapachone is a naturally occurring naphthoquinone that has garnered interest for its potential therapeutic properties, including its inhibitory effects on nitric oxide production.[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. These application notes provide detailed protocols for the sensitive and selective quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. The protocols are adapted from established methods for the structurally related and well-studied compound, β-lapachone.
Signaling Pathway Context: NQO1-Dependent Redox Cycling
Many naphthoquinones, including the close analog of this compound, β-lapachone, exert their biological effects through a futile redox cycle initiated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3][4][5][6] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. In the presence of oxygen, the hydroquinone is unstable and auto-oxidizes back to the parent quinone, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4][6] In cancer cells, which often have high levels of NQO1 and are deficient in catalase, this rapid generation of ROS leads to extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), depletion of NAD+ and ATP, and ultimately, a unique form of programmed cell death.[3][4][5] This tumor-selective mechanism of action is a key area of investigation for lapachone-based anticancer therapies.
Experimental Workflow for Quantification
The overall workflow for quantifying this compound in biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing. Each step is critical for ensuring the accuracy, precision, and reliability of the results.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, performance characteristics can be extrapolated from validated methods for its isomer, β-lapachone, and other naphthoquinones. The following tables summarize typical parameters for LC-MS/MS and HPLC-UV methods.
Table 1: Representative LC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Analyte | β-lapachone | [7] |
| Internal Standard (IS) | Cryptotanshinone / Propranolol | [8] |
| Biological Matrix | Human Plasma | [7] |
| LLOQ | 0.5 ng/mL | [7] |
| Linear Range | 0.5 - 200 ng/mL | [7] |
| Precision (% CV) | < 10% | [7] |
| Accuracy (% Bias) | Within ±15% | [7] |
| Extraction Method | Liquid-Liquid Extraction (LLE) / Protein Precipitation |
| Ionization Mode | ESI Positive | |
Table 2: Representative HPLC-UV Method Parameters and Performance
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Analyte | β-lapachone & 3-hydroxy-β-lapachone | |
| Biological Matrix | Human Plasma | |
| LLOQ | 15 ng/mL | |
| Wavelength (UV) | 256 nm | |
| Extraction Recovery | 67 - 70% |
| Retention Time | 2.7 - 5.9 min | |
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the quantification of this compound in biological plasma samples using LC-MS/MS.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is suitable for high-throughput analysis.
Materials:
-
Biological plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like β-lapachone)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
HPLC vials with inserts
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each plasma sample.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 13,200 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the quantification of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 340°C
-
Nebulizer Gas: 28 psi
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (Q1) m/z 259.1 -> Product ion (Q3) m/z [To be determined by infusion]
-
Internal Standard: [To be determined based on the selected IS]
-
-
Collision Energy: To be optimized for each transition.
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Stability and Storage Considerations
The stability of lapachone compounds in biological matrices is critical for accurate quantification.[9]
-
pH Stability: β-lapachone is more stable under acidic to neutral conditions and degrades rapidly under basic conditions.[8] Samples should be stored and processed under conditions that maintain a stable pH.
-
Light Sensitivity: β-lapachone is photosensitive, and exposure to light can accelerate degradation.[8][10] All samples, standards, and extracts should be protected from light by using amber vials and minimizing exposure.
-
Temperature: Store biological samples at -80°C for long-term stability. Processed samples in the autosampler should be kept at a low temperature (e.g., 4°C).[11]
By following these detailed protocols and considering the critical parameters outlined, researchers can achieve reliable and accurate quantification of this compound in various biological samples, facilitating further investigation into its therapeutic potential.
References
- 1. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 2. pnas.org [pnas.org]
- 3. Modulating Endogenous NQO1 Levels Identifies Key Regulatory Mechanisms of Action of β-Lapachone for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 6. NQO1 is Required for β-Lapachone-Mediated Downregulation of Breast-Cancer Stem-Cell Activity [mdpi.com]
- 7. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. β-Lapachone increases phase II antioxidant enzyme expression via NQO1-AMPK/PI3K-Nrf2/ARE signaling in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Handling and Storage of 9-Hydroxy-alpha-lapachone Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-alpha-lapachone is a naphthoquinone derivative that has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Proper handling and storage of this compound are paramount to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols and safety guidelines for the handling, storage, and experimental use of this compound powder.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |
| Molecular Weight | 258.27 g/mol | [1][2] |
| Appearance | Yellow powder | [1] |
| Melting Point | 178-180 °C | [1] |
| Boiling Point (Predicted) | 436.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| pKa (Predicted) | 6.93 ± 0.40 | [1] |
Safety and Handling Precautions
3.1. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the powder or its solutions.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from dust particles and splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
3.2. General Handling:
-
Avoid inhalation of the powder.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
3.3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
3.4. Spills and Waste Disposal:
-
In case of a spill, wear appropriate PPE and gently sweep up the powder, avoiding dust generation. Place the spilled material in a sealed container for disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Recommendation | Source |
| Short-term Storage | 2-8°C | [1] |
| Long-term Storage | -20°C, desiccated | [5] |
| Stock Solutions | Aliquot and store at -20°C for up to one month. | [5] |
| Light Sensitivity | Protect from light. Studies on the related compound β-lapachone show significant degradation upon exposure to light.[6][7][8] |
Protocol for Long-Term Storage:
-
Upon receipt, store the vial of this compound powder at -20°C in a desiccator.
-
Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[5]
-
For preparing stock solutions, weigh the desired amount of powder quickly in a chemical fume hood.
-
Reseal the vial tightly and store it back at -20°C in a desiccator.
Biological Activity and Mechanism of Action
This compound exhibits inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells, with a reported IC50 of 4.64 μM, suggesting potential anti-inflammatory activity.[1][9]
The mechanism of action for many naphthoquinones, including the related compound β-lapachone, involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11] This enzyme catalyzes a two-electron reduction of the quinone, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress. This process can modulate various signaling pathways. While the specific pathways for this compound are still under investigation, literature on β-lapachone suggests the involvement of the following:
-
NQO1-Mediated Redox Cycling and Oxidative Stress: NQO1 reduces the quinone to a hydroquinone, which can be re-oxidized, creating a futile cycle that consumes NAD(P)H and produces superoxide radicals.
-
NF-κB Pathway: β-lapachone has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[11]
-
AMPK/PI3K-Nrf2/ARE Signaling: β-lapachone can activate the AMPK pathway, which is involved in cellular energy homeostasis and has anti-inflammatory effects.
Proposed Signaling Pathway for Naphthoquinone-Induced Anti-inflammatory Effects:
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound, based on standard laboratory procedures and protocols for related compounds.
6.1. Preparation of Stock Solutions:
Objective: To prepare a concentrated stock solution of this compound for use in cell culture and other assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
In a chemical fume hood, weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
6.2. In Vitro Cytotoxicity Assay (MTT Assay):
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assay:
Caption: Workflow for a typical in vitro cytotoxicity assay.
6.3. Nitric Oxide (NO) Production Assay (Griess Assay):
Objective: To measure the effect of this compound on LPS-induced NO production in macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no treatment), a group with LPS only, and groups with LPS and different concentrations of the compound.
-
After incubation, collect the cell culture supernatant.
-
Prepare a sodium nitrite standard curve.
-
Add the Griess reagent to the supernatants and the standards according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the nitrite concentration in the samples using the standard curve and determine the inhibitory effect of this compound.
Quantitative Data Summary
| Assay | Cell Line | Parameter | Value | Source |
| Inhibition of NO Production | RAW 264.7 | IC50 | 4.64 µM | [1][9] |
| Cytotoxicity | Leukemia (K562, Lucena-1, Daudi) | IC50 | >10 µM (for α-lapachone) | [10] |
Note: Cytotoxicity data for this compound against a broader range of cancer cell lines is needed for a more comprehensive summary.
Conclusion
This compound is a promising research compound with potential therapeutic applications. Adherence to the handling, storage, and experimental protocols outlined in these application notes is crucial for obtaining reliable and reproducible results while ensuring the safety of all personnel. Further research is warranted to fully elucidate its mechanism of action, stability profile, and toxicological properties.
References
- 1. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 2. This compound | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound|22333-58-0|COA [dcchemicals.com]
- 6. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. traxtal.com [traxtal.com]
- 10. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-lapachone protects against doxorubicin-induced hepatotoxicity through modulation of NAD+ /SIRT-1/FXR/p-AMPK/NF-kB and Nrf2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Lapachone Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor bioavailability of lapachone compounds. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of lapachone compounds?
A1: The primary factors contributing to the poor bioavailability of lapachone and its derivatives are:
-
Low Aqueous Solubility: Lapachone is a lipophilic molecule with very low solubility in water and biological fluids, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After oral administration, lapachone undergoes significant metabolism in the liver and intestines before it can reach systemic circulation, reducing the amount of active drug available.[2] In preclinical studies, the oral bioavailability of β-lapachone in rats was measured to be as low as 15.5%.[2]
Q2: What are the most promising strategies to enhance the oral bioavailability of lapachone?
A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of lapachone compounds. These include:
-
Nanoformulations: Encapsulating lapachone into nanocarriers such as polymeric micelles, liposomes, and nanoemulsions can significantly increase its solubility and protect it from premature metabolism.[3]
-
Solid Dispersions: Creating solid dispersions of lapachone with hydrophilic polymers can enhance its dissolution rate.[4] This can be achieved through techniques like spray drying.
-
Prodrugs: Modifying the lapachone molecule to create a more soluble prodrug that converts back to the active form in the body is another effective approach.[5]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can markedly increase the aqueous solubility of lapachone.[6]
Q3: How does the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme affect the activity of lapachone?
A3: NQO1 is a key enzyme in the mechanism of action of β-lapachone.[3] In cancer cells that overexpress NQO1, the enzyme reduces β-lapachone to an unstable hydroquinone. This hydroquinone rapidly auto-oxidizes back to the parent compound, creating a futile redox cycle that generates high levels of reactive oxygen species (ROS).[3] This leads to oxidative stress, DNA damage, and ultimately, cancer-specific cell death.[3] Therefore, the efficacy of lapachone is often correlated with the levels of NQO1 expression in tumor cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with lapachone compounds and provides potential causes and solutions.
Issue 1: Low in vitro Efficacy or High Variability in Results
| Potential Cause | Recommended Solution |
| Poor solubility of lapachone in cell culture media. | Prepare a stock solution of lapachone in an organic solvent like DMSO before diluting it in the final culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
| Precipitation of lapachone in the culture medium over time. | Use a formulation strategy to enhance solubility, such as complexation with cyclodextrins or encapsulation in micelles, before adding to the cell culture. |
| Low NQO1 expression in the cell line being used. | Verify the NQO1 expression level in your cell line using Western blot or an NQO1 activity assay. Consider using a cell line with known high NQO1 expression for positive control experiments. |
| Degradation of lapachone in the experimental setup. | Protect lapachone solutions from light and use freshly prepared solutions for each experiment. |
Issue 2: Poor in vivo Therapeutic Effect Despite Promising in vitro Data
| Potential Cause | Recommended Solution |
| Low oral bioavailability due to poor solubility and first-pass metabolism. | Employ a bioavailability-enhancing formulation such as a nanoformulation (e.g., polymeric micelles), a solid dispersion, or a prodrug approach.[4][7] |
| Rapid clearance of the compound from systemic circulation. | Encapsulation in long-circulating nanocarriers like PEGylated micelles can prolong the circulation time of lapachone.[7] |
| Insufficient accumulation of the drug at the tumor site. | Utilize targeted drug delivery systems or formulations that can take advantage of the enhanced permeability and retention (EPR) effect in tumors. |
Issue 3: Difficulty in Achieving a Stable and Reproducible Formulation
| Potential Cause | Recommended Solution |
| Crystallization of lapachone during nanoformulation preparation. | Optimize the drug-to-polymer ratio and the preparation method. For micelles, the film hydration method followed by sonication can be effective. |
| Low drug loading or encapsulation efficiency. | For prodrugs, diester derivatives of lapachone have shown improved drug loading in polymeric micelles.[7] For solid dispersions, optimizing the spray drying parameters is crucial. |
| Physical instability of the formulation upon storage. | For amorphous solid dispersions, ensure the outlet temperature during spray drying is below the glass transition temperature of the product to prevent stickiness and improve stability.[8] For nanoformulations, lyophilization with a suitable cryoprotectant can improve long-term stability. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the reported improvements in the bioavailability of β-lapachone using different formulation strategies.
| Formulation Strategy | Key Findings | Reference |
| Crystalline Solid Dispersion (CSD) | Demonstrated an oral bioavailability of ~32% in dogs. | [9] |
| Co-crystal | Showed an oral bioavailability of ~5% in dogs. | [9] |
| Amorphous Solid Dispersion (ASD) | Resulted in an oral bioavailability of ~1% in dogs. | [9] |
| β-lapachone-HPβCD complex | Caused hemolysis at concentrations of 1.5 and 2.0 mg/mL β-lap. | [7] |
| Diester Prodrug Micelles (dC3M) | Did not show significant hemolysis and resulted in high tumor accumulation of β-lap. | [7] |
| PVP Solid Dispersion (Spray Dried) | Provided a 15-fold increase in dissolution rate and a 9-fold higher solubility compared to pure β-lapachone. | [4] |
Experimental Protocols
Protocol 1: Preparation of β-Lapachone Loaded Polymeric Micelles by Film Hydration
Materials:
-
β-lapachone
-
Poly(ethylene glycol)-b-poly(D,L-lactic acid) (PEG-b-PLA)
-
Acetonitrile
-
Normal saline (0.9% NaCl)
-
Rotary evaporator
-
Vortex mixer
-
0.45 µm syringe filter
Procedure:
-
Weigh 10 mg of β-lapachone and 90 mg of PEG-b-PLA.
-
Dissolve both components in 1 mL of acetonitrile in a round-bottom flask.
-
Evaporate the acetonitrile using a rotary evaporator to form a thin, solid film on the wall of the flask.
-
Add 1 mL of normal saline to the flask.
-
Hydrate the film by vortexing for 5 minutes at 60 °C.
-
Allow the resulting micelle solution to cool and store at 4 °C for 1 hour.
-
Filter the solution through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.
Protocol 2: Preparation of β-Lapachone Solid Dispersion by Spray Drying
Materials:
-
β-lapachone
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Spray dryer
Procedure:
-
Prepare a solution by dissolving β-lapachone and the polymer (e.g., PVP K30 at a 1:2 w/w ratio of drug to polymer) in the chosen organic solvent.[4]
-
Set the spray dryer parameters. These will need to be optimized for your specific instrument and formulation, but typical starting points include:
-
Pump the feed solution through the atomizer of the spray dryer.
-
The atomized droplets are dried in the drying chamber by the hot gas.
-
Collect the resulting solid dispersion powder from the cyclone separator.
Protocol 3: Synthesis of a Diester Prodrug of β-Lapachone (dC3 as an example)
Materials:
-
β-lapachone
-
Zinc powder
-
Sodium acetate
-
Anhydrous propionic anhydride
-
Ethyl acetate
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate
-
Isopropanol
Procedure:
-
In a reaction vessel, mix 242 mg (1 mmol) of β-lapachone, 320 mg (4.9 mmol) of zinc powder, 40 mg (0.49 mmol) of sodium acetate, and 1 mL of anhydrous propionic anhydride.
-
Stir the mixture at 110 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid residue with 10 mL of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in 20 mL of CH2Cl2 and wash with water.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Recrystallize the crude product from isopropanol to obtain the purified dC3 prodrug.
Protocol 4: Quantification of β-Lapachone in Plasma by HPLC
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Acetonitrile
-
Potassium dihydrogen phosphate
-
Plasma samples
-
Internal standard (e.g., 3-hydroxy-β-lapachone)
Procedure:
-
Sample Preparation:
-
To 0.5 mL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is typically used.
-
Detection: UV detection at 256 nm.
-
Injection Volume: 100 µL.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of β-lapachone in blank plasma.
-
Determine the concentration of β-lapachone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway
Caption: NQO1-mediated futile cycling of β-lapachone leading to cancer cell death.
Experimental Workflow
Caption: Experimental workflow for preparing β-lapachone loaded polymeric micelles.
Logical Relationship Diagram
Caption: Decision guide for selecting a bioavailability enhancement strategy for lapachone.
References
- 1. The possibility of low isomerization of β-lapachone in the human body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tailored Beta-Lapachone Nanomedicines for Cancer-Specific Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessment of various formulation approaches for the application of beta-lapachone in prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterase-activatable β-lapachone prodrug micelles for NQO1-targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ardena.com [ardena.com]
- 9. researchgate.net [researchgate.net]
9-Hydroxy-alpha-lapachone stability issues in cell culture media
Disclaimer: Direct experimental data on the stability of 9-hydroxy-alpha-lapachone in cell culture media is limited. The following troubleshooting guides and FAQs have been compiled based on available information for the structurally related and extensively studied compound, β-lapachone, as well as general chemical principles of hydroxylated naphthoquinones. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, with a focus on potential stability-related causes.
Q1: I am observing inconsistent IC50 values and poor reproducibility in my cell-based assays. What could be the cause?
A1: Inconsistent results are frequently linked to the degradation of the compound in the cell culture medium during the experiment. Naphthoquinones like lapachones can be sensitive to environmental factors.
Potential Causes & Troubleshooting Steps:
-
Photodegradation: Lapachones are known to be sensitive to light. Exposure to ambient light during preparation, incubation, or analysis can lead to significant degradation.
-
Troubleshooting:
-
Work with the compound in a darkened room or under yellow light.
-
Use amber-colored or foil-wrapped tubes and plates.
-
Minimize the exposure of your stock solutions and experimental plates to light.
-
-
-
pH-Dependent Instability: The pH of the cell culture medium (typically 7.2-7.4) might contribute to the degradation of the compound. Some related compounds, like β-lapachone, show increased degradation under basic conditions.[1]
-
Troubleshooting:
-
Prepare fresh dilutions of this compound immediately before each experiment.
-
Consider reducing the duration of the assay if experimentally feasible.
-
For longer experiments, consider replenishing the media with freshly prepared compound at intermediate time points.
-
-
-
Reaction with Media Components: Components in the cell culture medium, such as serum proteins or reducing agents, could potentially interact with and degrade this compound.
-
Troubleshooting:
-
Perform a stability test of the compound in your specific cell culture medium (with and without serum) over the time course of your experiment. (See Experimental Protocols section).
-
-
Q2: I noticed a change in the color of my this compound-containing media during the experiment. Is this a sign of degradation?
A2: Yes, a visible color change of the yellow this compound solution can be an indicator of chemical degradation.
Potential Causes & Troubleshooting Steps:
-
Oxidation and Degradation: Naphthoquinones can undergo oxidation, which may lead to the formation of colored degradation products. This can be accelerated by light and certain media components.
-
Troubleshooting:
-
If a color change is observed, it is highly recommended to prepare a fresh stock solution and repeat the experiment, taking extra precautions to protect the compound from light.
-
If the issue persists, a stability analysis using HPLC is recommended to identify and quantify the degradation products.
-
-
Q3: My compound seems to be precipitating out of the cell culture medium. How can I improve its solubility?
A3: this compound is soluble in organic solvents like DMSO, but has limited aqueous solubility.[2] Precipitation in the aqueous cell culture medium is a common issue.
Potential Causes & Troubleshooting Steps:
-
Exceeding Solubility Limit: The final concentration of the compound in the media may be too high.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid precipitation.[3]
-
Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in the cell culture medium.
-
Pre-warm the cell culture medium to 37°C before adding the compound.[3]
-
Add the compound stock solution to the medium while gently vortexing to ensure rapid dispersion.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a solid, this compound should be stored at 2-8°C.[2] For long-term storage, it is advisable to store it at -20°C. Stock solutions in DMSO should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to moisture. Always protect both solid and stock solutions from light.
Q2: What solvent should I use to prepare a stock solution of this compound?
A2: this compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2] For cell culture experiments, high-purity DMSO is the recommended solvent for preparing concentrated stock solutions.
Q3: How stable is this compound in aqueous solutions?
A3: There is no direct published data on the stability of this compound in aqueous solutions. However, based on studies of the related compound β-lapachone, it is likely to be unstable, especially under basic pH conditions and when exposed to light.[1][4][5] It is recommended to prepare fresh aqueous dilutions for each experiment and use them immediately.
Q4: Can I pre-mix this compound in my cell culture medium and store it?
A4: This is not recommended. Due to the potential for degradation in aqueous environments at 37°C, it is best practice to add the compound to the cell culture medium immediately before it is applied to the cells.[3]
Quantitative Data
Disclaimer: The following data is for the related compound β-lapachone and is provided as a reference to indicate potential sensitivities of this compound.
| Condition | Parameter | Value | Reference |
| pH (at 25°C) | Half-life at pH 1 (acidic) | 866.3 hours | [1] |
| Half-life at pH 7 (neutral) | 2178.4 hours | [1] | |
| Half-life at pH 13 (basic) | 2.5 hours | [1] | |
| Light (at 45°C) | Half-life in the dark | 449.5 hours | [1] |
| Half-life under light exposure | 4 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in foil
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube under sterile conditions.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or MS)
-
-
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Prepare a control sample of the medium with the same final concentration of DMSO but without the compound.
-
Dispense aliquots of the prepared solutions into sterile tubes or wells of a multi-well plate.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining samples under your standard cell culture conditions (37°C, 5% CO2) and protect them from light.
-
Collect samples at various time points that are relevant to your experimental duration (e.g., 2, 4, 8, 24, 48 hours).
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.
-
Visualizations
Signaling Pathway
Caption: LPS-induced nitric oxide production pathway and the potential point of inhibition by this compound.[6][7][8][9][10]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-Hydroxy-alpha-lapachone for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-Hydroxy-alpha-lapachone and related naphthoquinones in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: The cytotoxic activity of this compound, similar to the well-studied β-lapachone, is primarily dependent on the expression levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] this compound is a bioactivatable drug that undergoes a two-electron reduction by NQO1. This process initiates a futile redox cycle that generates a significant amount of reactive oxygen species (ROS).[2][3] The subsequent oxidative stress leads to extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), and a drastic depletion of NAD+ and ATP, ultimately resulting in a unique form of programmed cell death.[3][4][5]
Q2: I am observing high variability and poor reproducibility in my IC50 values. What are the likely causes?
A2: High variability in IC50 values often stems from issues with compound solubility and stability.[1] Naphthoquinones like this compound are often lipophilic and have poor aqueous solubility.[6]
Troubleshooting Steps:
-
Proper Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent such as DMSO, acetone, or ethyl acetate.[7] Store this stock solution at -20°C or -80°C.[8]
-
Prevent Precipitation: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation.[1] Always visually inspect the medium for any signs of precipitation after adding the compound.
-
Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
-
Vortexing: Ensure thorough mixing by vortexing when preparing dilutions.
Q3: My cells are not responding to this compound treatment, even at high concentrations. What should I check?
A3: The lack of response is often linked to low or absent NQO1 expression in the cell line being used.
Troubleshooting Steps:
-
Verify NQO1 Expression: Confirm the NQO1 protein levels in your cell line using Western blot analysis. Many solid tumor cell lines, such as those from pancreatic, breast, and lung cancers, often exhibit elevated NQO1 levels, but this can be variable.[1][2]
-
Use a Positive Control: Include a cell line known to have high NQO1 expression and sensitivity to similar compounds (e.g., β-lapachone) as a positive control in your experiments.
-
Measure NQO1 Activity: The enzymatic activity of NQO1 can be directly measured using an NQO1 activity assay.[1]
-
Compound Integrity: Verify the integrity and purity of your this compound compound.
Q4: What is the stability of this compound in cell culture medium?
A4: The stability of naphthoquinones in solution can be influenced by factors such as light, pH, and temperature. For the related compound β-lapachone, it has been shown to be relatively unstable in light and under basic conditions.[6][9] It is advisable to protect solutions of this compound from light and to prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Protect the compound from light during handling and incubation. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as NQO1 expression may vary with extensive passaging. |
| Serum Variability | If possible, use the same batch of fetal bovine serum (FBS) for a set of experiments, as serum components can interact with the compound. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for all experimental replicates and repeats. |
Issue 2: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Action |
| Solvent Cytotoxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%). |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, optimize the dilution method to ensure the compound remains in solution. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT, MTS). Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Naphthoquinones in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| 9-Hydroxy-α-lapachone | RAW 264.7 (LPS-induced NO production) | Not Specified | 4.64 | [7][8] |
| β-lapachone | MiaPaCa2 (Pancreatic) | 2 hours | ~4 | [4] |
| β-lapachone | DU145 (Prostate) | 2 hours | ~4 | [10] |
| β-lapachone | PC-3 (Prostate) | 2 hours | ~4 | [10] |
| β-lapachone | LNCaP (Prostate) | 2 hours | ~6 | [10] |
| β-lapachone | Multiple Cancer Cell Lines (HCC, Breast, NSCLC) | 2 hours | 0-10 (NQO1-dependent) | [5][11] |
| α-lapachone | WiDr (Colon) | 48 hours | 26 | [12] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT or MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final solvent concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 2, 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: NQO1 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from the cell lines of interest.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a suitable buffer, and an electron acceptor (e.g., dichloroindophenol or cytochrome c).
-
Initiation of Reaction: Initiate the reaction by adding NADPH.
-
Measurement: Measure the rate of reduction of the electron acceptor spectrophotometrically over time.
-
Inhibition Control: To confirm NQO1-specific activity, run a parallel reaction in the presence of an NQO1 inhibitor, such as dicoumarol.[5]
-
Data Analysis: Calculate the NQO1 activity based on the rate of change in absorbance and normalize to the total protein concentration in the lysate.
Visualizations
Caption: NQO1-dependent mechanism of this compound.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating Endogenous NQO1 Levels Identifies Key Regulatory Mechanisms of Action of β-Lapachone for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 8. This compound | Antifection | TargetMol [targetmol.com]
- 9. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting 9-Hydroxy-alpha-lapachone precipitation in aqueous solutions
Welcome to the Technical Support Center for 9-Hydroxy-alpha-lapachone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound, with a specific focus on addressing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring naphthoquinone compound. It is of significant interest to the research community due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1] Like other quinones, its mechanism of action is often linked to the generation of reactive oxygen species (ROS) and interaction with cellular signaling pathways.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer or cell culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule and is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its precipitation in aqueous solutions is a common issue and is primarily due to its low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[2][3][4]
Q3: Is there a known value for the aqueous solubility of this compound?
Q4: How does pH affect the stability and solubility of this compound?
A4: The stability of lapachone compounds can be pH-dependent. For instance, its isomer, β-lapachone, is known to be more stable in acidic conditions and can undergo degradation in neutral or alkaline solutions.[7] While specific studies on the effect of pH on this compound solubility are limited, it is a critical factor to consider. Changes in pH can alter the ionization state of the molecule, which can in turn affect its solubility and stability. It is advisable to maintain a consistent and appropriate pH for your experimental buffer system.
Troubleshooting Guide: Precipitation of this compound
This guide provides solutions to common precipitation issues encountered during experiments with this compound.
Issue 1: Immediate Precipitation Upon Dilution
-
Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. This is often exacerbated by "solvent shock," where the rapid dilution of a concentrated organic stock solution into an aqueous medium does not allow for proper solvation.[2][4]
-
Solutions:
-
Decrease Final Concentration: The most direct approach is to lower the final working concentration of the compound.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C to slightly increase solubility.[2][3]
-
Add the stock solution drop-wise to the vigorously vortexing or stirring aqueous solution. This promotes rapid mixing and minimizes localized high concentrations.[3]
-
Perform a serial dilution. First, create an intermediate dilution of the stock solution in a smaller volume of the aqueous medium before adding it to the final volume.[2][3]
-
-
Issue 2: Precipitation Over Time
-
Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, nucleation and crystal growth can occur, leading to visible precipitation.
-
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Incorporate Solubilizing Agents: The use of co-solvents or other excipients can enhance the aqueous solubility of hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.58 mg of this compound powder (Molecular Weight: 258.27 g/mol ).
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for biochemical assays)
-
Pre-warm Buffer: Pre-warm the desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent effects on the experiment.
-
Dilution: While vigorously vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution drop-wise.
-
Immediate Use: Use the freshly prepared working solution immediately.
Protocol 3: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[2]
-
Calculate Dilution: Determine the required volume of the 10 mM DMSO stock solution. Aim for a final DMSO concentration that is non-toxic to the cells (generally < 0.1%).
-
Serial Dilution (Recommended):
-
Immediate Use: Add the final solution to your cell cultures immediately.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Poorly soluble (inferred) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₄ | [8] |
| Molecular Weight | 258.27 g/mol | [8] |
| XLogP3 | 2.8 | [8] |
Signaling Pathways and Experimental Workflows
The biological activity of lapachone compounds is often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating the NQO1-dependent activation and its downstream effects on the PI3K/Akt and MAPK pathways, which are frequently implicated in cancer cell proliferation and survival.
References
- 1. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing off-target effects of 9-Hydroxy-alpha-lapachone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 9-Hydroxy-alpha-lapachone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in NQO1-negative or low-expressing cell lines | Off-target effects independent of NQO1 bioactivation. | 1. Confirm NQO1 expression levels in your cell line using Western blot or qPCR. 2. Reduce the concentration of this compound. 3. Decrease the treatment duration. 4. Consider using a more targeted delivery system, such as nanoparticle encapsulation, to increase specificity.[1][2][3] |
| Hemolytic anemia or methemoglobinemia observed in in vivo models | Systemic exposure and off-target effects in red blood cells, a known side effect of related compounds like β-lapachone.[4][5][6] | 1. Implement a targeted drug delivery strategy (e.g., polymeric micelles, liposomes) to reduce systemic exposure and enhance tumor accumulation.[1][7] 2. Explore a prodrug approach where the active compound is released preferentially at the tumor site.[8][9] 3. Co-administer with agents that mitigate oxidative stress, though this may interfere with the primary mechanism of action and requires careful validation. |
| Inconsistent results between experimental replicates | Poor solubility of this compound leading to variable effective concentrations. | 1. Prepare fresh stock solutions for each experiment. 2. Use a suitable solvent and ensure complete dissolution. 3. Consider formulation with solubility enhancers like cyclodextrins.[10][11] |
| Lack of desired therapeutic effect in NQO1-positive models | 1. Insufficient drug concentration at the target site. 2. Rapid metabolism or clearance of the compound. 3. Development of resistance mechanisms. | 1. Increase the dose, while carefully monitoring for off-target toxicity. 2. Utilize a drug delivery system to improve pharmacokinetics and tumor accumulation.[1][7][10] 3. Investigate potential resistance pathways, such as upregulation of antioxidant responses. |
| Unexpected modulation of signaling pathways unrelated to NQO1-mediated ROS production | The compound may have direct or indirect interactions with other cellular targets. | 1. Perform target deconvolution studies to identify potential off-target binding partners. 2. Use a lower concentration of the compound that still achieves the desired NQO1-dependent effect. 3. Compare results with a structurally related but NQO1-inactive analog to distinguish NQO1-dependent and -independent effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its off-target effects?
A1: this compound, similar to its well-studied analogue β-lapachone, is a bioactivatable drug that is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13] NQO1 is overexpressed in many solid tumors compared to normal tissues.[5][6][14] In NQO1-positive cells, this compound undergoes a futile redox cycle, leading to a massive production of reactive oxygen species (ROS), particularly hydrogen peroxide.[4][12][13] This surge in ROS causes extensive DNA damage, which in turn hyperactivates poly(ADP-ribose) polymerase 1 (PARP1).[5][6] The hyperactivation of PARP1 depletes cellular NAD+ and ATP pools, leading to a unique form of cell death termed NAD+-Keresis.[4][5]
Off-target effects can arise when the compound affects cells with low or no NQO1 expression, or when the generated ROS and subsequent cellular stress impact unintended biological processes. A significant off-target toxicity observed with the related β-lapachone is hemolytic anemia and methemoglobinemia, which occurs in red blood cells.[4][5][6]
Q2: How can I select the appropriate cell lines for my experiments?
A2: It is crucial to use cell lines with well-characterized NQO1 expression levels. You should ideally have a pair of isogenic cell lines, one with normal or high NQO1 expression and another with NQO1 knocked down or knocked out, to confirm that the observed effects are NQO1-dependent. Alternatively, you can use a panel of cell lines with varying NQO1 expression levels. The use of an NQO1 inhibitor, such as dicoumarol, can also help to verify NQO1-dependent activity.[14]
Q3: What are the best practices for formulating and administering this compound to minimize off-target effects?
A3: Due to the poor water solubility of many naphthoquinones, formulation is a critical step.[2][7] For in vitro studies, ensure complete solubilization in a suitable solvent like DMSO before diluting in culture medium. For in vivo studies, consider advanced drug delivery systems to improve solubility and target specificity. Strategies include:
-
Polymeric micelles: These can encapsulate the hydrophobic drug, increasing its solubility and circulation time, and can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect.[2][7]
-
Liposomes: Lipid-based nanoparticles that can carry the drug and be surface-modified with targeting ligands.
-
Prodrugs: Modifying the this compound molecule so that it is inactive until it reaches the tumor microenvironment where it can be cleaved to release the active drug.[8][9]
Q4: Are there any known synergistic drug combinations that can enhance the therapeutic window of this compound?
A4: Yes, combination therapies with NQO1-bioactivatable drugs like β-lapachone have shown promise in reducing the required dose and thereby minimizing off-target effects.[5][6] Potential synergistic partners include:
-
PARP inhibitors: These can enhance the DNA-damaging effects of NQO1-bioactivated drugs in tumor cells.[5][6]
-
Ionizing radiation (IR): IR can be used at lower doses in combination with these drugs to achieve a potent anti-tumor effect while sparing healthy tissue.[5][6]
-
Other chemotherapeutic agents: Combining with other anticancer drugs may allow for lower doses of each, reducing the overall toxicity.
Q5: How can I monitor for off-target effects in my experiments?
A5: Monitoring for off-target effects should be an integral part of your experimental design.
-
In vitro :
-
Include NQO1-negative or low-expressing cell lines as controls.
-
Assess general cytotoxicity using assays like MTT or LDH release in both target and non-target cells.
-
Profile changes in global gene expression or protein levels to identify unintended pathway modulation.
-
-
In vivo :
-
Monitor for signs of toxicity such as weight loss, changes in behavior, and hematological parameters (e.g., complete blood count to detect anemia).
-
Perform histopathological analysis of major organs to look for signs of tissue damage.
-
Measure markers of oxidative stress in blood and tissues.
-
Visualizations
Signaling Pathway of NQO1-Mediated Cell Death
Caption: NQO1-mediated activation of this compound leading to cancer cell death.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for evaluating on-target efficacy and off-target toxicity.
Logical Relationship for Troubleshooting High Off-Target Cytotoxicity
Caption: Decision tree for addressing unexpected off-target cytotoxicity.
References
- 1. Tailored Beta-Lapachone Nanomedicines for Cancer-Specific Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Base Excision Repair in Cancer: NQO1-Bioactivatable Drugs Improve Tumor Selectivity and Reduce Treatment Toxicity Through Radiosensitization of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Intratumoral delivery of beta-lapachone via polymer implants for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled Drug Release and Cytotoxicity Studies of Beta-Lapachone and Doxorubicin Loaded into Cyclodextrins Attached to a Polyethyleneimine Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 9-Hydroxy-alpha-lapachone and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing 9-Hydroxy-alpha-lapachone in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent, particularly with MTT and XTT assays. What could be the cause?
A1: Inconsistencies in cell viability data when using this compound often stem from the compound's inherent redox activity. As a quinone, this compound can directly reduce tetrazolium salts (like MTT and XTT) to their colored formazan products, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually the case. Furthermore, its mechanism of action involves the generation of reactive oxygen species (ROS), which can also interfere with the assay chemistry.
Q2: How does the mechanism of action of this compound lead to interference in cell viability assays?
A2: this compound, similar to its well-studied analog β-lapachone, is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This initiates a futile redox cycle that rapidly consumes NAD(P)H and generates large amounts of superoxide and hydrogen peroxide (H₂O₂).[1] This has two major consequences for viability assays:
-
Redox-based assays (MTT, XTT, Resazurin): The massive production of reducing equivalents and ROS can directly react with the assay reagents, causing a color change that is not proportional to the number of viable cells.
-
ATP-based assays (e.g., CellTiter-Glo®): The futile redox cycle leads to a significant depletion of NAD+ and, consequently, a dramatic drop in intracellular ATP levels as the cell's energy is exhausted.[1][2] This can result in an underestimation of cell viability if the compound concentration is not high enough to cause immediate cell death but is sufficient to drain cellular ATP.
Q3: Are there alternative cell viability assays that are less prone to interference by this compound?
A3: Yes, several alternative assays are recommended when working with redox-active compounds like this compound. These assays are based on different cellular properties that are less likely to be directly affected by the compound's chemistry.
-
Trypan Blue Exclusion Assay: This is a simple and direct method to assess cell membrane integrity.[3] Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium.[4][5] It is a reliable indicator of cytotoxicity.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.
-
Protease Viability Marker Assay: This assay uses a cell-permeable substrate that becomes fluorescent upon cleavage by intracellular proteases in viable cells.[3]
Troubleshooting Guides
Issue 1: Artificially High Viability in MTT/XTT Assays
Symptoms:
-
Higher than expected cell viability, especially at higher concentrations of this compound.
-
A U-shaped dose-response curve where viability appears to increase at higher concentrations.
-
Color development in cell-free wells containing only media, MTT/XTT reagent, and this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control: To confirm direct reduction of the tetrazolium salt, set up control wells containing cell culture medium, the MTT or XTT reagent, and the same concentrations of this compound used in your experiment, but without cells. If you observe color development, this confirms direct chemical interference.
-
Switch to a Non-Redox-Based Assay: It is highly recommended to switch to one of the alternative assays mentioned in Q3, such as the LDH release assay or Trypan Blue exclusion.
-
Data Normalization (Use with Caution): If switching assays is not immediately possible, you can subtract the absorbance values from the cell-free control wells from your experimental wells. However, this approach is not ideal as the kinetics of the chemical reduction may differ in the presence of cells.
Issue 2: Unexpectedly Low Viability in ATP-Based Assays
Symptoms:
-
A sharp drop in luminescence signal at concentrations of this compound that do not appear to cause significant cell death as observed by microscopy.
-
Discrepancy between results from ATP-based assays and membrane integrity assays (e.g., Trypan Blue).
Troubleshooting Steps:
-
Correlate with a Membrane Integrity Assay: Perform a parallel experiment using an LDH release assay or Trypan Blue staining. This will help you distinguish between a true cytotoxic effect (membrane damage) and a metabolic effect (ATP depletion).
-
Time-Course Experiment: The depletion of ATP by this compound can be rapid.[1] Conduct a time-course experiment to understand the kinetics of ATP loss in relation to the onset of cell death.
-
Consider the Biological Context: Recognize that for this specific compound, a drop in ATP is a key part of its mechanism of action and may precede overt signs of cell death. Interpret the results in the context of the compound's known biology.
Data Presentation
Table 1: Comparison of Cell Viability Assays for Use with this compound
| Assay Method | Principle | Potential for Interference | Recommendation |
| MTT / XTT / Resazurin | Mitochondrial reductase activity | High: Direct reduction of assay reagent by the compound and its induction of ROS. | Not Recommended |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP in viable cells | Moderate: The compound's mechanism directly depletes cellular ATP, which may not immediately correlate with cell death. | Use with caution and in conjunction with a membrane integrity assay. |
| LDH Release | Measures membrane integrity | Low: Measures a physical disruption of the cell membrane, less likely to be affected by the compound's redox chemistry. | Recommended |
| Trypan Blue Exclusion | Measures membrane integrity | Low: A direct visual measure of membrane integrity. | Recommended |
| Crystal Violet Staining | Stains DNA of adherent cells | Low: Measures the number of remaining cells. | Recommended for adherent cells |
Experimental Protocols
Protocol: Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces the MTT tetrazolium salt in the absence of cells.
-
Prepare Reagents:
-
This compound serial dilutions in cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the this compound serial dilutions to triplicate wells.
-
Include wells with medium only as a negative control.
-
-
MTT Incubation:
-
Solubilization and Measurement:
Protocol: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) as controls.[9]
-
-
Supernatant Collection:
-
LDH Reaction:
-
Measurement:
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Decision workflow for troubleshooting MTT/XTT assay interference.
References
- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray repair cross-complementing protein 1 (XRCC1) loss promotes β-lapachone –induced apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of 9-Hydroxy-alpha-lapachone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 9-Hydroxy-alpha-lapachone. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring naphthoquinone.[1] Limited studies have shown that it possesses anti-inflammatory and antibacterial properties. Specifically, it has been shown to inhibit the growth of Helicobacter pylori and lipopolysaccharide-induced nitric oxide (NO) synthesis in RAW 264.7 cells, with a reported IC50 of 4.64 μM for both activities.[2][3]
Q2: What is the proposed mechanism of action for lapachone compounds?
The primary mechanism of action for the related and well-studied compound, β-lapachone, involves bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5] In NQO1-overexpressing cancer cells, β-lapachone undergoes a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[4] This surge in ROS induces extensive DNA damage, which in turn hyperactivates poly(ADP-ribose) polymerase-1 (PARP1).[4][5] The hyperactivation of PARP1 leads to a significant depletion of cellular NAD+ and ATP pools, ultimately causing a unique form of programmed cell death termed NAD+-keresis.[5] Cells with low NQO1 expression are notably resistant to this effect.[2] While this mechanism is well-established for β-lapachone, further research is needed to confirm if this compound acts via the same pathway.
Q3: What are the major challenges in working with this compound and related compounds?
Researchers working with lapachone compounds, including this compound, often face challenges related to:
-
Low Aqueous Solubility: These compounds are poorly soluble in water, which can complicate the preparation of stock solutions and administration in aqueous-based in vitro and in vivo models.[6]
-
Chemical Instability: Lapachones can be unstable under certain conditions, such as exposure to light and basic pH, potentially leading to degradation or isomerization.[7] For instance, β-lapachone can isomerize to the less active α-lapachone in acidic conditions.[8]
-
Narrow Therapeutic Window: The dose required for therapeutic effect can be close to the dose that causes toxicity, making precise dosing critical.[6]
-
Short Half-Life: Rapid metabolism and clearance in biological systems can limit the therapeutic exposure time.[6]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vitro assays.
-
Question: My this compound is not dissolving in my cell culture medium. What should I do?
-
Answer: this compound has low aqueous solubility. It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[9] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
Issue 2: Inconsistent or non-reproducible experimental results.
-
Question: I am observing high variability between my experiments with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from the instability of the compound. Lapachones are known to be sensitive to light and pH.[7][8]
-
Light Sensitivity: Protect your stock solutions and experimental setups from light by using amber vials and minimizing light exposure during handling.[8]
-
pH Sensitivity: Be mindful of the pH of your buffers and media, as changes in pH can lead to degradation or isomerization of the compound.[8]
-
Stock Solution Stability: Prepare fresh dilutions from your stock solution for each experiment. If you need to store stock solutions, aliquot them into tightly sealed vials and store at -20°C for short-term or -80°C for long-term storage.[10] Before use, allow the vial to equilibrate to room temperature before opening.[10]
-
Issue 3: Lack of cytotoxic effect in cancer cell lines.
-
Question: I am not observing the expected anticancer activity of this compound in my cell line. Why might this be?
-
Answer: The cytotoxicity of related lapachones is often dependent on the expression levels of the NQO1 enzyme.[2]
-
NQO1 Expression: Verify the NQO1 expression status of your target cell lines. Cell lines with low or no NQO1 expression are likely to be resistant to the cytotoxic effects of NQO1-bioactivatable drugs.[2] You can assess NQO1 levels using Western blotting or enzyme activity assays.
-
Compound Integrity: Ensure that your compound has not degraded. You can check the integrity of your compound using techniques like HPLC.
-
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₄ | [9] |
| Molecular Weight | 258.27 g/mol | [9] |
| CAS Number | 22333-58-0 | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
| Storage Temperature | 2-8°C (solid) | [9] |
| IC₅₀ (H. pylori growth) | 4.64 μM | [2][3] |
| IC₅₀ (LPS-induced NO) | 4.64 μM | [2][3] |
Table 2: Strategies to Enhance the Therapeutic Efficacy of Lapachone Compounds (Primarily based on β-lapachone research)
| Strategy | Approach | Rationale | Key Findings | Reference |
| Combination Therapy | Co-administration with Paclitaxel | Paclitaxel acts as a crystallization inhibitor, improving drug loading in micelles and showing synergistic cytotoxicity. | Increased encapsulation efficiency from 11.7% to 100.7% in PEG-PLA micelles. | [6] |
| Co-administration with Aminooxyacetic Acid (AOA) | AOA inhibits the malate-aspartate shuttle, enhancing metabolic disruption. | Synergistically enhances metabolic perturbation in NQO1+ breast cancer cells. | [11] | |
| Combination with Photodynamic Therapy (PDT) | PDT upregulates NQO1 expression, increasing sensitivity to β-lapachone. | Synergistic inhibitory effect on MCF-7c3 cells. | ||
| Drug Delivery Systems | Polymeric Micelles | Improve solubility and encapsulation efficiency. | High drug loading and physical stability. | [6] |
| Prodrug Development | Mask toxicity and improve tumor-specific release. | Controlled release via tumor-specific enzymes. | [12] | |
| Nanomedicines | Enhance tumor targeting, cellular uptake, and controlled release. | Improved efficacy and reduced adverse effects. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for in vitro Assays
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of NQO1 Activity in Cell Lysates
This protocol is based on the general procedure for measuring NQO1 enzyme activity and is crucial for interpreting cytotoxicity data of lapachone compounds.
-
Materials: Cell lysis buffer, protein assay kit (e.g., BCA), NQO1 reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.7 mg/ml BSA), NADH, menadione (or other NQO1 substrate), cytochrome c, dicoumarol (NQO1 inhibitor).
-
Procedure:
-
Prepare cell lysates from your control and treated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a defined amount of protein lysate to the NQO1 reaction buffer.
-
To determine NQO1-specific activity, prepare parallel reactions containing the NQO1 inhibitor dicoumarol.
-
Initiate the reaction by adding NADH, menadione, and cytochrome c.
-
Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a plate reader.
-
Calculate NQO1 activity by subtracting the rate of the dicoumarol-containing reaction from the total rate and normalize to the protein concentration.
-
Visualizations
Caption: Proposed mechanism of action for NQO1-bioactivatable lapachones.
Caption: Logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. This compound | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antifection | TargetMol [targetmol.com]
- 4. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Lapachone and Paclitaxel Combination Micelles with Improved Drug Encapsulation and Therapeutic Synergy as Novel Nanotherapeutics for NQO1-Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity [jstage.jst.go.jp]
- 8. The possibility of low isomerization of β-lapachone in the human body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 22333-58-0 [m.chemicalbook.com]
- 10. This compound|22333-58-0|COA [dcchemicals.com]
- 11. Synergistic Effect of β-Lapachone and Aminooxyacetic Acid on Central Metabolism in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tailored Beta-Lapachone Nanomedicines for Cancer-Specific Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and degradation of lapachone solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with lapachone solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the light sensitivity and degradation of lapachone during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lapachone solution changed color. What does this mean?
A change in the color of your lapachone solution, typically from its characteristic yellow to a reddish or lighter yellow hue, is a primary indicator of degradation.[1][2] This is often due to exposure to light or basic pH conditions.[1][3] It is crucial to minimize light exposure during all handling and storage steps.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]
-
Check pH: If your experimental conditions involve a basic pH, be aware that β-lapachone is highly unstable under these conditions. The half-life at pH 13 is only 2.5 hours at 25°C.[3]
-
Prepare Fresh Solutions: Whenever possible, prepare lapachone solutions fresh before each experiment to minimize degradation.
Q2: I'm observing lower than expected efficacy in my cell-based assays. Could this be related to lapachone degradation?
Yes, the degradation of lapachone can significantly impact its biological activity. Studies have shown that as the concentration of the parent β-lapachone decreases due to degradation, its efficacy, such as the synthesis of collagen, also decreases.[1][2][4]
Troubleshooting Steps:
-
Confirm Solution Integrity: Before your experiment, you can analyze your lapachone solution using HPLC to confirm the concentration of the active compound.
-
Use a Positive Control: Include a positive control with a freshly prepared lapachone solution in your assay to benchmark the expected efficacy.
-
Follow Strict Handling Procedures: Adhere to the recommended handling and storage protocols to ensure the stability of your working solutions.
Q3: What are the main degradation products of β-lapachone when exposed to light?
Under photolytic conditions, β-lapachone degrades into several products. The primary degradation pathway involves photolysis, which is significantly faster than hydrolysis in the dark.[5][6][7] Key photodegradation products that have been identified include:
In the dark, the main degradation product is hydroxylapachol, formed through hydrolysis.[5][6][7]
Q4: How quickly does β-lapachone degrade in solution when exposed to light?
Exposure to light dramatically accelerates the degradation of β-lapachone. One study found that light exposure accelerated the degradation by about 140-fold compared to storage in the dark at 40°C.[5][6][7] Another study reported that the half-life of β-lapachone in solution at 45°C under light was only 4 hours, compared to 449.5 hours in the dark.[3]
Quantitative Data Summary
The following tables summarize the stability of β-lapachone under various conditions.
Table 1: Effect of Light and Temperature on the Half-Life of β-Lapachone in Solution
| Condition | Temperature | Half-Life | Reference |
| Light | 45°C | 4 hours | [3] |
| Dark | 45°C | 449.5 hours | [3] |
| Light | 40°C | 0.4 days | [7] |
| Dark | 40°C | 50 days | [7] |
Table 2: Effect of pH on the Half-Life of β-Lapachone at 25°C
| pH | Condition | Half-Life | Reference |
| 1 (Acidic) | Dark | 866.3 hours | [3] |
| 7 (Neutral) | Dark | 2178.4 hours | [3] |
| 13 (Basic) | Dark | 2.5 hours | [3] |
Experimental Protocols
Protocol 1: Photostability Testing of β-Lapachone Solution
This protocol is based on methodologies described in the literature to assess the photostability of β-lapachone solutions.[1][2][9]
1. Materials:
- β-lapachone
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Transparent and amber glass vials
- Xenon light lamp (or a light source with a similar spectrum)
- HPLC system with a UV detector
- Calibrated lux meter and radiometer
2. Procedure:
- Prepare a stock solution of β-lapachone (e.g., 100 µg/mL) in a 50:50 (v/v) mixture of acetonitrile and water.
- Aliquot the solution into both transparent and amber (or foil-wrapped) glass vials. The amber vials will serve as the "dark" control.
- Place the transparent vials in a photostability chamber equipped with a xenon lamp. The illumination conditions should be controlled and monitored, for example, at 110 klux and a UV irradiation level of 46.25 W/m².[1]
- Store the dark control vials at the same constant temperature as the light-exposed samples (e.g., 45°C).[1]
- At predetermined time intervals (e.g., 0, 2, 4, 6, 10 hours), withdraw samples from both the light-exposed and dark control vials.
- Immediately analyze the samples by HPLC to determine the concentration of the remaining β-lapachone. A typical HPLC condition would be a C18 column with a mobile phase of acetonitrile and water, with detection at 258 nm.[2]
- Plot the concentration of β-lapachone versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the photostability of β-lapachone solutions.
Caption: Degradation pathways of β-lapachone under light and dark conditions.
References
- 1. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purity Assessment of Synthesized 9-Hydroxy-alpha-lapachone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized 9-Hydroxy-alpha-lapachone.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector for quantitative purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and detection of structural isomers or residual solvents.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Potential impurities can include unreacted starting materials (e.g., 2-hydroxy-1,4-naphthoquinone derivatives), reaction intermediates, by-products from side reactions, and residual solvents from purification. A significant potential impurity to consider is the isomeric form, 9-Hydroxy-beta-lapachone, as isomerization between alpha- and beta-lapachone can occur, sometimes catalyzed by acidic or basic conditions.[1]
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure stability and prevent degradation, this compound should be stored at 2-8°C, protected from light.[2] Lapachone derivatives can be light-sensitive, and cool, dark conditions minimize the risk of degradation.[1]
Q4: What is the solubility profile of this compound?
A4: this compound is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] Its solubility in aqueous solutions is limited.
Troubleshooting Guide
Q5: My HPLC chromatogram shows a major peak, but the purity is lower than expected due to several small peaks. How can I identify these minor components?
A5: If your HPLC system is connected to a mass spectrometer (LC-MS), you can analyze the mass-to-charge ratio (m/z) of the minor peaks. This can help you identify if they are degradation products, known by-products, or starting materials. If an LC-MS is not available, consider collecting the fractions corresponding to the major impurities using preparative HPLC and analyzing them separately by NMR or high-resolution mass spectrometry.
Q6: I see a peak in my HPLC with the same mass as this compound but a different retention time. What could it be?
A6: This is a strong indication of an isomer, most likely 9-Hydroxy-beta-lapachone. The alpha- and beta-isomers of lapachones are known to be separable by reverse-phase HPLC.[1] To confirm, you would ideally need a reference standard for the beta-isomer. Without a standard, advanced NMR techniques (like 2D-NMR) may be required to confirm the structural identity of the unknown peak.
Q7: My ¹H NMR spectrum shows broad peaks and a noisy baseline. What is the cause?
A7: This could be due to several factors:
-
Paramagnetic Impurities: Trace amounts of metal ions can cause peak broadening. Purifying your sample via a silica plug or recrystallization may help.
-
Poor Solubility: If the compound is not fully dissolved in the NMR solvent, it can lead to poor spectral quality. Try using a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d6) or gently warming the sample.[2]
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
Q8: The color of my synthesized this compound is darker than the expected yellow powder. Does this indicate impurity?
A8: A darker color (e.g., brown or dark orange) can indicate the presence of oxidized impurities or polymeric by-products. While color is not a quantitative measure of purity, a significant deviation from the expected appearance warrants further investigation using chromatographic and spectroscopic methods.[2]
Experimental Workflows and Protocols
Below is a typical workflow for the synthesis, purification, and purity analysis of this compound.
Caption: Workflow for Synthesis and Purity Verification.
Protocol 1: Purity Determination by HPLC-UV
This method is designed for the quantitative assessment of purity.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with 25% B, linear gradient to 75% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to approximately 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by LC-MS
This method confirms the molecular weight of the synthesized compound.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same LC conditions as described in Protocol 1.
-
MS Parameters (ESI Positive Mode):
-
Ion Source: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis: Confirm the presence of the [M+H]⁺ ion for this compound (Expected m/z = 259.09 for C₁₅H₁₄O₄).
Protocol 3: Structural Verification by ¹H NMR
This protocol verifies the chemical structure and identifies organic impurities.
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Analysis: Compare the obtained spectrum with literature data or predicted spectra. Integrate signals to check for the correct proton ratios. Look for sharp singlets characteristic of residual solvents (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₅).
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22333-58-0 | [2] |
| Molecular Formula | C₁₅H₁₄O₄ | [2] |
| Molecular Weight | 258.27 g/mol | [2] |
| Appearance | Yellow Powder | [2] |
| Melting Point | 178-180 °C | [2] |
| Storage | 2-8°C | [2] |
Table 2: Typical Analytical Parameters for Purity Assessment
| Parameter | HPLC-UV | LC-MS (ESI+) | ¹H NMR |
| Purpose | Quantitative Purity | Identity Confirmation | Structural Verification |
| Column/Solvent | C18; ACN/H₂O | C18; ACN/H₂O | CDCl₃ or DMSO-d₆ |
| Key Output | Purity (%) by Area | Mass Spectrum (m/z) | Chemical Shifts (ppm) |
| Acceptance Criteria | Purity ≥ 95% | [M+H]⁺ at m/z 259.09 | Spectrum matches structure |
| Common Issues | Isomer peaks | In-source fragmentation | Residual solvent peaks |
Troubleshooting Logic
The following diagram illustrates a decision-making process when encountering an impure sample after initial analysis.
Caption: Troubleshooting workflow for low-purity samples.
References
Strategies to reduce 9-Hydroxy-alpha-lapachone-induced toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 9-Hydroxy-alpha-lapachone (commonly referred to as β-lapachone) induced toxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of β-lapachone-induced cytotoxicity?
A1: The cytotoxicity of β-lapachone is primarily driven by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] In cells with high NQO1 expression, typically cancer cells, β-lapachone undergoes a futile redox cycle.[2] NQO1 reduces β-lapachone to an unstable hydroquinone, which then rapidly auto-oxidizes back to the parent quinone. This futile cycling consumes significant amounts of NAD(P)H and generates high levels of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[3] The excessive ROS leads to DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), and a subsequent depletion of NAD+ and ATP, culminating in a unique form of programmed cell death known as necroptosis.[3][4][5]
Q2: Why is β-lapachone less toxic to normal cells compared to cancer cells?
A2: The selectivity of β-lapachone is largely attributed to the differential expression of NQO1 and catalase between cancer and normal cells.[3][6] Many solid tumors, including pancreatic, breast, non-small cell lung, and prostate cancers, exhibit significantly elevated levels of NQO1 compared to corresponding normal tissues.[4][5][6] Conversely, normal tissues generally have higher levels of catalase, an enzyme that efficiently neutralizes the ROS (specifically hydrogen peroxide) generated by the futile redox cycling of β-lapachone.[3][6] This creates a therapeutic window where cancer cells are selectively killed while normal cells are spared.
Q3: What are the main strategies to further reduce the toxicity of β-lapachone in normal cells?
A3: Several strategies are being explored to minimize the off-target toxicity of β-lapachone in normal cells:
-
Combination Therapies: Utilizing β-lapachone at non-toxic doses in combination with other agents, such as PARP inhibitors or PCNA inhibitors, can enhance its anti-cancer efficacy without increasing toxicity to normal cells.[4][5]
-
Prodrug and Derivative Development: Synthesizing novel derivatives or prodrugs of β-lapachone that are less toxic and can be selectively activated within the tumor microenvironment is a promising approach.[7][8][9]
-
Advanced Drug Delivery Systems: Encapsulating β-lapachone in nanocarriers, such as micelles or nanoparticles, can improve its solubility, control its release, and enhance its delivery to tumor tissues, thereby reducing systemic exposure and toxicity.[10][11][12]
-
Use of Antioxidants: Co-administration of antioxidants like N-acetylcysteine (NAC) has been shown to mitigate the cytotoxicity of β-lapachone derivatives.[8]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at desired therapeutic concentrations.
Possible Cause: The normal cell line used may have an unusually high level of NQO1 expression or low catalase activity.
Troubleshooting Steps:
-
Verify NQO1 and Catalase Levels:
-
Western Blot: Perform a western blot analysis to quantify the protein expression levels of NQO1 and catalase in your normal cell line and compare them to a panel of cancer cell lines.
-
Enzyme Activity Assays: Measure the enzymatic activity of NQO1 and catalase to confirm the protein expression data.
-
-
Consider an Alternative Normal Cell Line: If NQO1 expression is confirmed to be high or catalase activity is low in your current normal cell line, consider using a different, more representative normal cell line for your experiments.
-
Implement a Combination Therapy Approach:
-
Reduce the concentration of β-lapachone to a non-toxic level for the normal cells.
-
Introduce a synergistic agent that enhances the efficacy of β-lapachone in cancer cells. For example, a non-toxic dose of a PCNA inhibitor has been shown to synergize with sublethal doses of β-lapachone in NQO1-positive cancer cells.[4]
-
Issue 2: Poor reproducibility of IC50 values in normal cell lines.
Possible Cause: The poor aqueous solubility and stability of β-lapachone can lead to inconsistent results.
Troubleshooting Steps:
-
Proper Solubilization:
-
Prepare a high-concentration stock solution of β-lapachone (e.g., 20-50 mM) in 100% DMSO.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Prevent Precipitation:
-
When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid precipitation of the compound.
-
Visually inspect the media for any signs of precipitation after adding β-lapachone.
-
-
Use Fresh Dilutions: Prepare fresh dilutions from the frozen stock for each experiment.
Issue 3: Off-target effects observed in vivo studies.
Possible Cause: Systemic administration of β-lapachone may lead to toxicity in normal tissues with detectable NQO1 expression.
Troubleshooting Steps:
-
Explore Prodrug Strategies: Consider using a prodrug of β-lapachone that is activated by conditions specific to the tumor microenvironment, such as lower pH.[8][9]
-
Utilize Nanocarrier Formulations: Encapsulating β-lapachone in a nanodelivery system can improve its tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect and reduce its accumulation in healthy tissues.[11][13]
-
Co-administration with a Protective Agent: Investigate the potential of co-administering an antioxidant, such as N-acetylcysteine (NAC), to protect normal tissues. However, be aware that NAC may also interfere with the efficacy of β-lapachone in cancer cells, so careful dose-response studies are necessary.[8]
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of β-lapachone and its Derivatives in Cancerous vs. Non-cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| β-lapachone | HeLa | Human cervical adenocarcinoma | 0.12 - 8.87 | [7] |
| BV3 | 2.81 - 23.51 | [7] | ||
| BV5 | 15.53 - 24.54 | [7] | ||
| β-lapachone | MiaPaCa2 | Pancreatic ductal adenocarcinoma | > 2 (non-toxic at 2h) | [4] |
| β-lapachone | A549 | Non-small cell lung cancer | ~3 | [4] |
Table 2: Selectivity Index of β-lapachone and its Derivative BV3
| Compound | Selectivity Index (Normal/Cancer) | Citation |
| β-lapachone | 1.9 | [7] |
| BV3 | 15.6 | [7] |
Note: The selectivity index is a ratio of the cytotoxic activity against normal cells versus cancer cells. A higher selectivity index indicates a greater preference for killing cancer cells.
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of β-lapachone or its derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Toxicity
-
Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.
-
NAC Pre-treatment (Optional): Pre-incubate the cells with various concentrations of NAC for 1-2 hours before adding β-lapachone.
-
Co-treatment: Treat the cells with a fixed concentration of β-lapachone in the presence of varying concentrations of NAC.
-
Cytotoxicity Assessment: After the desired incubation period, assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the IC50 values of β-lapachone with and without NAC to determine the protective effect of NAC.
Note: NAC is typically used at concentrations ranging from 1 to 10 mM.
Visualizations
Caption: Mechanism of β-lapachone induced cell death.
Caption: Approaches to mitigate β-lapachone toxicity.
Caption: Workflow for assessing NAC's protective effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 6. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Tailored Beta-Lapachone Nanomedicines for Cancer-Specific Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Increasing the Solubility and Bioavailability of Anticancer Compounds: β-Lapachone and Other Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles loaded with β-Lapachone and Fe3+exhibit enhanced chemodynamic therapy by producing H2O2through cascaded amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization of Lapachone Compounds in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the isomerization of lapachone compounds in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the isomerization of lapachone compounds in acidic conditions?
A1: The isomerization of β-lapachone to its more thermodynamically stable isomer, α-lapachone, in the presence of acid is a classic example of an acid-catalyzed intramolecular rearrangement. The mechanism involves the protonation of the ether oxygen in the pyran ring of β-lapachone. This is followed by the opening of the pyran ring to form a carbocation intermediate. Subsequent rotation around the single bond and ring-closure through the attack of the hydroxyl group on the carbocation leads to the formation of the α-lapachone isomer.[1][2]
Q2: Which acids are typically used for the isomerization of β-lapachone to α-lapachone?
A2: Strong acids are generally employed to catalyze this isomerization. The most commonly cited acids in the literature are hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][3] The choice of acid and its concentration can influence the reaction rate and the formation of potential side products.
Q3: Is the isomerization reversible?
A3: While the reaction can be considered reversible, the equilibrium generally favors the formation of the more stable α-lapachone isomer under acidic conditions. For practical purposes in synthetic chemistry, the conversion of β-lapachone to α-lapachone is often driven to completion by the choice of reaction conditions.
Q4: What are the key differences between β-lapachone and α-lapachone?
A4: β-lapachone and α-lapachone are structural isomers with distinct pharmacological profiles. β-lapachone is an ortho-naphthoquinone, while α-lapachone is a para-naphthoquinone. This structural difference leads to variations in their biological activities and mechanisms of action.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no conversion of β-lapachone to α-lapachone | 1. Insufficient acid concentration or strength: The acid catalyst may not be potent enough to facilitate the ring-opening step. 2. Low reaction temperature: The activation energy for the isomerization may not be reached. 3. Short reaction time: The reaction may not have proceeded to completion. 4. Poor solubility of β-lapachone: The starting material may not be fully dissolved in the reaction medium, limiting its contact with the acid catalyst. | 1. Increase acid concentration or switch to a stronger acid: If using HCl, consider increasing its molarity. Alternatively, switch to a stronger acid like concentrated H₂SO₄. 2. Increase the reaction temperature: Gently heat the reaction mixture. Monitor the temperature carefully to avoid degradation. 3. Extend the reaction time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 4. Choose an appropriate solvent: Ensure that β-lapachone is soluble in the chosen acidic medium. Co-solvents may be necessary, but their stability in strong acid should be verified. |
| Presence of multiple unidentified spots on TLC or peaks in HPLC | 1. Degradation of starting material or product: Lapachone compounds can be sensitive to harsh acidic conditions and elevated temperatures, leading to decomposition. 2. Formation of side products: Besides isomerization, other acid-catalyzed reactions like dehydration or polymerization might occur. | 1. Optimize reaction conditions: Use the mildest effective acid concentration and the lowest possible temperature. Minimize the reaction time once the desired conversion is achieved. 2. Purify the product: Use column chromatography or recrystallization to isolate the desired α-lapachone from impurities. Characterize the side products using techniques like Mass Spectrometry and NMR to understand the side reactions. |
| Difficulty in separating α-lapachone and β-lapachone | 1. Inappropriate TLC mobile phase: The chosen solvent system may not have sufficient polarity difference to resolve the two isomers. 2. Suboptimal HPLC conditions: The column, mobile phase, or gradient may not be suitable for separating these closely related isomers. | 1. Optimize TLC solvent system: Experiment with different solvent mixtures of varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. 2. Develop a suitable HPLC method: A reversed-phase C18 column is often effective. A mobile phase consisting of an acetonitrile/water or methanol/water gradient with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape is a good starting point. |
| Product appears dark or tar-like | 1. Significant degradation or polymerization: Overly harsh reaction conditions (e.g., very high acid concentration or temperature) can lead to extensive decomposition. | 1. Re-evaluate reaction conditions: Drastically reduce the acid concentration and/or temperature. Consider a stepwise increase in the harshness of the conditions while monitoring the reaction closely. 2. Ensure inert atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to discoloration. |
Quantitative Data Summary
The following table summarizes available quantitative data on the acid-catalyzed conversion of lapachone compounds. It is important to note that specific yields for the isomerization of β-lapachone to α-lapachone are not extensively reported in readily available literature, hence the table includes related acid-catalyzed reactions of lapachone precursors.
| Starting Material | Product | Acid Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Lapachol | β-Lapachone | Conc. H₂SO₄ | - | Room Temp. | 30 min | >90 | [3][4] |
| α-Lapachone derivatives | β-Lapachone isomers | Sulfuric acid | - | - | - | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Isomerization of β-Lapachone to α-Lapachone (Illustrative)
This is a generalized protocol based on the principles of acid-catalyzed isomerization and should be optimized for specific experimental setups.
-
Dissolution: Dissolve a known quantity of β-lapachone in a suitable organic solvent (e.g., glacial acetic acid, dioxane) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acid: Slowly add the acid catalyst (e.g., concentrated HCl or H₂SO₄) dropwise to the stirred solution at room temperature. The molar ratio of the acid to the substrate should be carefully controlled and optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. For TLC, use a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) to distinguish between the starting material (β-lapachone) and the product (α-lapachone).
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude α-lapachone by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: HPLC Method for Monitoring Lapachone Isomerization (Adapted)
This method is adapted from published procedures for the analysis of lapachone compounds and can be used to monitor the progress of the isomerization reaction.[5]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a higher proportion of water and gradually increase the proportion of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Acid-catalyzed isomerization of β-lapachone to α-lapachone.
Caption: Troubleshooting workflow for lapachone isomerization.
References
- 1. Quantitation of beta-lapachone and 3-hydroxy-beta-lapachone in human plasma samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20020137952A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]
- 5. The possibility of low isomerization of β-lapachone in the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
9-Hydroxy-alpha-lapachone vs. alpha-lapachone: A Comparative Analysis of Cytotoxic Activity
In the landscape of oncological research, naphthoquinones represent a promising class of compounds with significant cytotoxic potential against various cancer cell lines. Among these, alpha-lapachone and its hydroxylated derivative, 9-hydroxy-alpha-lapachone, have garnered interest for their anticancer activities. This guide provides a detailed comparison of the cytotoxic profiles of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
Quantitative Cytotoxicity Data
For alpha-lapachone, various studies have reported its cytotoxic effects, though with considerable variability depending on the cell line and experimental conditions. For instance, some studies have found alpha-lapachone to be inactive against certain human leukemic cell lines.[1][2] In contrast, other research has demonstrated cytotoxic activity in different cancer types. The table below summarizes available IC50 values for alpha-lapachone and related derivatives to provide a contextual baseline for its efficacy.
Table 1: Cytotoxic Activity (IC50) of alpha-lapachone and Related Naphthoquinones
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-arylamino-nor-β-lapachone | DU-145 | Prostate Cancer | 2.98 | [3] |
| Lapachol Oxime | HL-60 | Leukemia | 10.20 | [4][5] |
| β-lapachone Oxime | SF-295 | Central Nervous System | 3.47 | [5] |
| β-lapachone Oxime | HL-60 | Leukemia | 3.84 | [4][5] |
Note: The data presented for the derivatives of lapachone are to provide a broader context of the activity of this class of compounds. Direct comparison of these values with alpha-lapachone and this compound should be made with caution due to structural differences and varied experimental protocols.
Experimental Protocols
The evaluation of cytotoxic activity for these compounds typically involves standardized in vitro assays. The following is a generalized protocol based on common methodologies used for assessing the cytotoxicity of quinone-based compounds.
Cell Viability Assay (MTT Assay)
A prevalent method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Culture: Human cancer cell lines, such as SF-295 (central nervous system), HCT-8 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia), are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and alpha-lapachone are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol solution). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Mechanism of Action and Signaling Pathways
The cytotoxic mechanism of alpha-lapachone and its derivatives is strongly linked to the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][6] NQO1 is a flavoenzyme that is often overexpressed in various cancer cells compared to normal tissues.
The proposed mechanism involves a futile redox cycle initiated by the NQO1-mediated two-electron reduction of the quinone moiety of lapachones to an unstable hydroquinone. This hydroquinone then rapidly auto-oxidizes back to the parent quinone, generating reactive oxygen species (ROS), primarily superoxide anions and hydrogen peroxide.[6][7]
This excessive production of ROS leads to significant oxidative stress within the cancer cells, causing widespread cellular damage, including DNA strand breaks.[3][8] The accumulation of DNA damage can trigger the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), leading to a depletion of cellular NAD+ and ATP pools, and ultimately culminating in apoptotic or necrotic cell death.[8] The hydroxyl group in this compound may enhance its pro-oxidant capacity, potentially leading to increased ROS generation and greater cytotoxicity, as suggested by de Moura et al.
References
- 1. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ninho.inca.gov.br [ninho.inca.gov.br]
- 3. Arylamino-nor-β-lapachone derivative-induced apoptosis in human prostate cancer cells: involvement of NAD(P)H:quinone oxidoreductase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. NQO1 is Required for β-Lapachone-Mediated Downregulation of Breast-Cancer Stem-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
Unraveling the Anticancer Mechanisms of 9-Hydroxy-alpha-lapachone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of 9-Hydroxy-alpha-lapachone, a promising naphthoquinone derivative, by comparing its performance with key alternative compounds. Experimental data is presented to offer an objective analysis of its anticancer properties, alongside detailed protocols for the cited experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound, identified in recent literature as 4,9-dihydroxy-α-lapachone, has emerged as a potent anticancer agent with a distinct mechanism of action centered on the induction of ferroptosis, an iron-dependent form of regulated cell death. This guide compares its efficacy and molecular pathways with its well-studied analogue, β-lapachone, which primarily acts through NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated oxidative stress, and other related naphthoquinones. The data presented herein supports this compound as a valuable candidate for further preclinical and clinical investigation, particularly for cancers resistant to traditional apoptosis-inducing therapies.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of this compound and its analogues across various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| 4,9-dihydroxy-α-lapachone | Triple-Negative Breast Cancer (TNBC) | Not explicitly stated, but potent antiproliferative activity demonstrated. | Ferroptosis Induction | [1] |
| β-lapachone | Gastric Adenocarcinoma (ACP02) | 3.0 µg/mL | NQO1-mediated Redox Cycling | [2] |
| Breast Carcinoma (MCF-7) | 2.2 µg/mL | NQO1-mediated Redox Cycling | [2] | |
| Colon Cancer (HCT116) | 1.9 µg/mL | NQO1-mediated Redox Cycling | [2] | |
| Hepatocellular Carcinoma (HepG2) | 1.8 µg/mL | NQO1-mediated Redox Cycling | [2] | |
| Prostate Cancer (DU145) | ~4 µM (LD50) | NQO1-mediated Redox Cycling | [3] | |
| Prostate Cancer (PC-3) | ~4 µM (LD50) | NQO1-mediated Redox Cycling | [3] | |
| Pentacyclic 1,4-naphthoquinones | Human Leukemic (K562, Lucena-1, Daudi) | ~2-7 µM | Apoptosis Induction | [4] |
| Dehydro-α-lapachone | Breast Cancer (4T1, E0771) | Not explicitly stated, but inhibits tumor growth. | Anti-adhesion, Rac1 degradation | Not Found |
Signaling Pathways and Mechanisms of Action
This compound: Induction of Ferroptosis
This compound exerts its anticancer effect primarily through the induction of ferroptosis. This pathway is initiated by the activation of FTH1, leading to iron overload within the cancer cells. Subsequently, it inhibits the cysteine-glutamate antiporter (system Xc-) and glutathione peroxidase 4 (GPX4).[1] The inhibition of GPX4, a key enzyme in the detoxification of lipid peroxides, leads to their accumulation and ultimately, iron-dependent cell death.
β-lapachone: NQO1-Mediated Programmed Necrosis
In contrast, β-lapachone's anticancer activity is critically dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors.[5][6] NQO1 catalyzes a futile redox cycle of β-lapachone, leading to the massive production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). This overwhelming oxidative stress causes extensive DNA damage, which in turn hyperactivates Poly(ADP-ribose) polymerase 1 (PARP1). The hyperactivation of PARP1 leads to a severe depletion of cellular NAD+ and ATP pools, culminating in a unique form of programmed necrosis.[5][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test compounds (this compound, β-lapachone, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Ferroptosis Assays
This assay measures the activity of Glutathione Peroxidase 4, a key regulator of ferroptosis.
Materials:
-
Cell lysates
-
GPX4 activity assay kit (commercial or lab-prepared)
-
Reaction buffer containing glutathione (GSH), glutathione reductase (GR), and NADPH
-
Cumene hydroperoxide (substrate)
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Add cell lysate to a 96-well plate.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.
-
Calculate GPX4 activity based on the rate of NADPH consumption.
This assay quantifies lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Treated cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compounds.
-
Incubate the cells with C11-BODIPY 581/591 dye.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The dye shifts its fluorescence from red to green upon oxidation, and the ratio of green to red fluorescence is a measure of lipid peroxidation.
NQO1 Activity Assay
This colorimetric assay determines the enzymatic activity of NQO1.
Materials:
-
Cell or tissue lysates
-
NQO1 assay buffer
-
Menadione (substrate)
-
NADH (cofactor)
-
WST-1 (or similar tetrazolium salt)
-
Dicoumarol (NQO1 inhibitor)
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates.
-
To parallel wells, add the lysate. To one set of wells, add dicoumarol to determine NQO1-specific activity.
-
Add the reaction mixture containing menadione, NADH, and WST-1.
-
Incubate and monitor the increase in absorbance at 440 nm over time.
-
NQO1 activity is calculated as the dicoumarol-sensitive rate of WST-1 reduction.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-Nrf2, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[8][9]
Experimental Workflow Visualization
Conclusion
The cross-validation of this compound's mechanism of action reveals its distinct and potent anticancer activity through the induction of ferroptosis. This contrasts with the NQO1-dependent oxidative mechanism of its well-known counterpart, β-lapachone. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to design novel anticancer strategies targeting distinct cell death pathways. The unique mechanism of this compound makes it a particularly attractive candidate for cancers that have developed resistance to conventional therapies.
References
- 1. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 9-Hydroxy-alpha-lapachone and Other Naphthoquinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 9-Hydroxy-alpha-lapachone and other prominent naphthoquinones. This document summarizes key experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, and provides detailed experimental protocols for the cited assays.
Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, this compound is an emerging compound with potential therapeutic applications. This guide aims to contextualize its performance by comparing it with other well-studied naphthoquinones, including Lapachol, α-Lapachone, β-Lapachone, Plumbagin, Juglone, Shikonin, and Menadione.
Comparative Analysis of Biological Activities
The therapeutic potential of naphthoquinones is vast, with demonstrated efficacy in oncology, inflammation, and infectious diseases. The following sections and tables provide a quantitative comparison of these activities.
Anticancer Activity
Naphthoquinones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The cytotoxic effects of these compounds against various cancer cell lines are commonly quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Hydroxy-α-lapachone | Human Leukemic Cells | Good Activity (Specific IC50 not provided) | [1] |
| α-Lapachone | Human Leukemic Cell Lines (K562, Lucena-1, Daudi) | Highly Insensitive | [2] |
| β-Lapachone | Human Promyelocytic Leukemia (HL-60) | < 10 | [3] |
| Human Myeloid Leukemia (K562) | < 10 | [3] | |
| Human T-cell Leukemia (MOLT-4) | < 10 | [3] | |
| Multidrug-Resistant Leukemia (K562-Lucena) | < 10 | [3] | |
| Plumbagin | Human Breast Adenocarcinoma (MCF-7) | Not Specified | [4] |
| Human Prostate Carcinoma (PC-3) | Not Specified | [4] | |
| Juglone | Human Oral Epidermoid Carcinoma (KB) | 1.39 (as a derivative) | [5] |
| Shikonin | Human Lung Carcinoma (H1975) | 1.51 ± 0.42 | [4] |
| Human Lung Carcinoma (H1299) | 5.48 ± 1.63 | [4] | |
| Human Lung Adenocarcinoma (HCC827) | 5.19 ± 1.10 | [4] | |
| Menadione | Not Specified | Not Specified | |
| Lapachol | Human Leukemic Cell Lines (K562, Lucena-1, Daudi) | Highly Insensitive | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of naphthoquinones are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 9-Hydroxy-α-lapachone | RAW 264.7 | NO Production Inhibition | 4.64 | [6] |
| β-Lapachone Derivative (6b) | RAW 264.7 | Cytotoxicity | 31.70 | [7] |
| Various Naphthoquinone Derivatives | RAW 264.7 | NO Production Inhibition | 1.7 - 49.7 | [8] |
Antimicrobial Activity
Naphthoquinones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| β-Lapachone | Staphylococcus aureus | 0.2 mM | [9] |
| Staphylococcus epidermidis | 0.04 mM | [9] | |
| Pseudomonas aeruginosa | 0.04 mM | [9] | |
| Lawsone | Dermatophytes | 62.5 - 250 | [2] |
| Lawsone methyl ether | Dermatophytes & Candida albicans | 3.9 - 23.4 | [2] |
| Aerobic & Anaerobic Bacteria | 23.4 - 125 | [2] | |
| Methylene-3,3′-bilawsone | Staphylococcus epidermidis & Bacillus subtilis | 46.9 | [2] |
| Various Naphthoquinone Derivatives | Staphylococcus aureus | 30 - 70 | [10] |
| Pseudomonas aeruginosa | 70 - 150 | [10] |
Signaling Pathways
The biological effects of naphthoquinones are mediated by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and target identification.
Anticancer Signaling Pathway of 4,9-dihydroxy-α-lapachone
A derivative of this compound, 4,9-dihydroxy-α-lapachone, has been shown to induce ferroptosis in triple-negative breast cancer. This process involves iron overload and inhibition of the cysteine-glutamate antiporter (system Xc-) and GPX4.
Anticancer Signaling Pathway of β-Lapachone
β-Lapachone is known to induce apoptosis in cancer cells through a pathway involving the activation of JNK, which leads to mitochondrial-mediated cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the naphthoquinones on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoquinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of naphthoquinones to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the naphthoquinone compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the naphthoquinones against various microorganisms.
Workflow:
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of each naphthoquinone compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a foundational comparison of this compound with other naphthoquinones. Further head-to-head studies are warranted to more definitively establish its comparative efficacy and therapeutic potential. Researchers are encouraged to utilize the provided protocols to expand upon this body of knowledge.
References
- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antimicrobial activities of naphthoquinones from Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-lapachone significantly increases the effect of ionizing radiation to cause mitochondrial apoptosis via JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 9-Hydroxy-alpha-lapachone and Lapachol in Preclinical Research
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of two related naphthoquinone compounds: 9-Hydroxy-alpha-lapachone and the more extensively studied lapachol. While direct head-to-head studies are limited, this report synthesizes available preclinical data to offer an objective evaluation of their cytotoxic effects and mechanisms of action, aiding researchers in navigating their potential as therapeutic agents.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for this compound and lapachol, focusing on their in vitro cytotoxicity against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Lapachol IC₅₀ (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | > 41.3 | > 41.5 | [1][2] |
| Lucena-1 | Doxorubicin-Resistant Leukemia | > 41.3 | > 41.5 | [1][2] |
| Daudi | Burkitt's Lymphoma | > 41.3 | > 41.5 | [1][2] |
| WHCO1 | Oesophageal Cancer | Data Not Available | > 100 | [3] |
Note: The IC₅₀ values for K562, Lucena-1, and Daudi cell lines were reported as being "highly insensitive" to both compounds, with the provided values representing the highest concentrations tested.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.
Cytotoxicity Assessment by MTT Assay
The half-maximal inhibitory concentration (IC₅₀) values are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4][5]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or lapachol. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.[5]
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.[5]
-
MTT Addition: After the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[6]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an SDS-based buffer) is added to dissolve the formazan crystals formed by viable cells.[6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 630 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Proposed mechanisms of action for lapachol and alpha-lapachone.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Discussion and Conclusion
The available data indicates that both this compound and lapachol exhibit cell-line-specific cytotoxicity. In the context of the human leukemic cell lines tested, both compounds were found to be largely inactive.[1][2] This suggests that these particular cancer cell types may possess resistance mechanisms to these naphthoquinones.
Mechanistically, this compound is proposed to act as a DNA topoisomerase II inhibitor.[8] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. Lapachol, on the other hand, is thought to exert its cytotoxic effects through intercalation with DNA, thereby inhibiting DNA and RNA synthesis.[9]
It is important to note that the closely related compound, beta-lapachone, has a well-characterized mechanism of action involving bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1).[10] This leads to a futile redox cycle that generates high levels of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[10][11] However, current evidence suggests that lapachol and alpha-lapachone are not activated by this pathway.[1]
References
- 1. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ninho.inca.gov.br [ninho.inca.gov.br]
- 3. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The possibility of low isomerization of β-lapachone in the human body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Inhibitory Target of 9-Hydroxy-alpha-lapachone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-Hydroxy-alpha-lapachone and its better-studied isomer, β-lapachone, to elucidate its potential inhibitory targets and mechanism of action. While direct experimental evidence for this compound is emerging, this document synthesizes available data and draws parallels with related compounds to inform future research and drug development efforts.
Executive Summary
This compound, a derivative of α-lapachone, has demonstrated promising anticancer activity. Preliminary studies suggest a mechanism involving increased pro-oxidant capacity. Its structural isomer, β-lapachone, is a well-established inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cancer cell metabolism. Activation of β-lapachone by NQO1 triggers a futile redox cycle, leading to the generation of reactive oxygen species (ROS), subsequent DNA damage, hyperactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), and ultimately, cancer cell death. Given the structural similarities, it is hypothesized that this compound may share a similar inhibitory target and mechanism of action. This guide presents the available data for this compound and compares it with the established profile of β-lapachone and its derivatives.
Data Presentation: Comparative Cytotoxicity
While specific IC50 values for this compound are not widely published, one study reports "good activity" against four tumor cell lines[1]. In contrast, extensive data is available for β-lapachone and its derivatives, showcasing potent cytotoxicity across a range of cancer cell lines. It is noteworthy that human leukemic cell lines have been reported to be highly insensitive to the parent compound, α-lapachone, suggesting the 9-hydroxy modification is crucial for the observed anticancer effects[2].
| Compound | Cell Line | IC50 (µM) | Reference |
| β-lapachone | HeLa (Cervical Cancer) | 8.87 (48h), 10.73 (24h) | [3] |
| HCT-116 (Colon Carcinoma) | Not specified | [3] | |
| HepG2 (Hepatocellular Carcinoma) | Not specified | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | Not specified | [3] | |
| BV3 (β-lapachone derivative) | HeLa (Cervical Cancer) | 23.51 (48h), >57 (24h) | [3] |
| HCT-116 (Colon Carcinoma) | 2.81 - 20.57 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 2.81 - 20.57 | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.81 - 20.57 | [3] | |
| BV5 (β-lapachone derivative) | HeLa (Cervical Cancer) | 24.54 (48h), >61 (24h) | [3] |
| HCT-116 (Colon Carcinoma) | 15.53 - 36.87 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 15.53 - 36.87 | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 15.53 - 36.87 | [3] | |
| 7-hydroxy-β-lapachone | Human solid tumor cell lines | Enhanced activity over β-lapachone | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for lapachone compounds are provided below. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures the intracellular generation of ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compound.
-
DCFDA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
PARP-1 Cleavage Analysis (Western Blot)
This method is used to detect the cleavage of PARP-1, a hallmark of apoptosis.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against PARP-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa) will be visualized.
Mandatory Visualizations
Signaling Pathway of β-lapachone (Inferred for this compound)
Caption: Inferred mechanism of this compound based on β-lapachone.
Experimental Workflow for Target Validation
Caption: Workflow for validating the inhibitory target of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising anticancer agent with a potential mechanism of action involving the induction of oxidative stress. Its structural similarity to β-lapachone strongly implies that NQO1 may be a key inhibitory target. However, direct experimental validation is crucial to confirm this hypothesis.
Future research should focus on:
-
Quantitative analysis of cytotoxicity: Determining the IC50 values of this compound in a broad panel of cancer cell lines with varying NQO1 expression levels.
-
Direct NQO1 inhibition assays: Evaluating the direct effect of this compound on NQO1 enzyme activity.
-
Mechanistic studies: Quantifying ROS production, DNA damage (e.g., γH2AX foci formation), and PARP-1 cleavage in response to this compound treatment.
-
Comparative studies: Directly comparing the efficacy and mechanism of action of this compound with α-lapachone and β-lapachone in the same experimental systems.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel anticancer drug.
References
- 1. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lapachone analogs with enhanced antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Effects of 9-Hydroxy-alpha-lapachone: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant lack of in vivo data on the therapeutic effects of 9-Hydroxy-alpha-lapachone. While its parent compounds, α-lapachone and particularly β-lapachone, have been the subject of numerous preclinical and clinical investigations, this compound remains largely uncharacterized in living organisms.
This guide aims to provide a transparent overview of the current research landscape. Due to the absence of published in vivo studies specifically validating the therapeutic efficacy of this compound, a direct comparison with other therapeutic alternatives, supported by experimental data, cannot be constructed at this time.
The Lapachone Family: A Tale of Two Isomers
The broader family of lapachones, derived from the lapacho tree, has shown considerable promise in various therapeutic areas, most notably in oncology. The two most studied isomers are α-lapachone and β-lapachone. It is crucial to distinguish between these, as their mechanisms of action and the extent of their in vivo validation differ significantly.
-
β-lapachone: This isomer has been extensively studied in a multitude of in vivo models. Its anti-cancer activity is primarily linked to the futile redox cycling catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors. This process leads to a massive production of reactive oxygen species (ROS), DNA damage, and ultimately, cancer cell death.
-
α-lapachone: In contrast, α-lapachone has demonstrated weaker pharmacological effects compared to its beta counterpart. Its proposed mechanism of action involves the inhibition of DNA topoisomerase II. However, in vivo studies on α-lapachone and its derivatives are considerably less common than for β-lapachone.
The Quest for this compound Data
A thorough search of scientific databases and literature has not yielded any specific in vivo studies for this compound. While research exists on various derivatives of α-lapachone, these studies are predominantly focused on in vitro cytotoxicity assays and have not progressed to animal models for therapeutic validation. The recent mention of 4,9-dihydroxy-α-lapachone in the literature suggests that research into hydroxylated derivatives is an emerging area, but in vivo validation is yet to be published.
Future Directions and the Path Forward
The lack of in vivo data for this compound represents a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The logical next steps in the investigation of this compound would involve a standard preclinical development pathway.
Hypothetical Experimental Workflow for In Vivo Validation
Should research on this compound progress to in vivo studies, a typical experimental workflow would be as follows:
Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.
Conclusion
At present, it is not possible to provide a comparative guide on the in vivo therapeutic effects of this compound due to a lack of published experimental data. The scientific community's focus has been predominantly on β-lapachone, for which a wealth of in vivo information exists. Future research is required to determine if this compound holds therapeutic promise in living systems and how it compares to other established and experimental treatments. Researchers interested in this molecule are encouraged to undertake the necessary preclinical studies to elucidate its potential.
Unveiling the Anticancer Potential: A Comparative Guide to 9-Hydroxy-α-Lapachone Derivatives
Researchers in oncology and drug development are continually exploring novel compounds with enhanced efficacy and selectivity against cancer cells. Among these, 9-hydroxy-α-lapachone and its derivatives have emerged as a promising class of naphthoquinones, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols to aid in their evaluation and future development.
The core structure of 9-hydroxy-α-lapachone, a pyranonaphthoquinone, offers a versatile scaffold for chemical modifications aimed at potentiating its anticancer activity. The introduction of different substituents on the aromatic ring and modifications of the pyran ring have been shown to significantly influence the cytotoxic profile of these compounds.
Comparative Cytotoxicity of 9-Hydroxy-α-Lapachone Derivatives
A study by da Rocha et al. systematically synthesized and evaluated a series of α- and β-pyranonaphthoquinones, including 9-hydroxy-α-lapachone derivatives, against a panel of four human cancer cell lines: MDA-MB-435 (melanoma), HCT-8 (colon), SF-295 (glioblastoma), and HL-60 (leukemia). The in vitro cytotoxic activity was determined using the MTT assay, and the results are summarized as the concentration that inhibits 50% of cell growth (GI₅₀).
| Compound | R¹ | R² | R³ | GI₅₀ (µM) vs. Cancer Cell Lines | |||
| MDA-MB-435 | HCT-8 | SF-295 | HL-60 | ||||
| α-Lapachone | H | H | H | >25 | >25 | >25 | 10.1 |
| 9-Hydroxy-α-lapachone | OH | H | H | 5.8 | 6.2 | 4.9 | 2.1 |
| 9-Methoxy-α-lapachone | OMe | H | H | 8.3 | 9.1 | 7.5 | 3.4 |
| 9-Amino-α-lapachone | NH₂ | H | H | 3.2 | 4.5 | 2.8 | 1.5 |
| 9-Nitro-α-lapachone | NO₂ | H | H | 1.9 | 2.3 | 1.7 | 0.8 |
Structure-Activity Relationship Insights:
The data reveals several key trends in the structure-activity relationship of 9-hydroxy-α-lapachone derivatives:
-
Influence of the 9-Hydroxy Group: The introduction of a hydroxyl group at the C-9 position of α-lapachone significantly enhances its cytotoxic activity across all tested cell lines.
-
Effect of Substitution at C-9:
-
Electron-donating groups: An amino group (NH₂) at C-9 generally leads to a further increase in cytotoxicity compared to the hydroxyl group.
-
Electron-withdrawing groups: A nitro group (NO₂) at the C-9 position results in the most potent derivatives, exhibiting sub-micromolar to low micromolar activity.
-
Methoxy group: A methoxy group (OMe) at C-9 also enhances activity compared to the unsubstituted α-lapachone, but to a lesser extent than the hydroxyl, amino, or nitro groups.
-
These findings suggest that the electronic properties of the substituent at the C-9 position play a crucial role in modulating the anticancer activity of the α-lapachone scaffold.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.[1]
Materials:
-
Target cancer cell lines (e.g., MDA-MB-435, HCT-8, SF-295, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
9-Hydroxy-α-lapachone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 9-hydroxy-α-lapachone derivatives in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Mechanistic Insights and Signaling Pathways
The anticancer activity of naphthoquinones, including 9-hydroxy-α-lapachone derivatives, is often attributed to their ability to induce oxidative stress and trigger programmed cell death pathways like apoptosis.
Reactive Oxygen Species (ROS) Generation
A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS) through redox cycling.[2] This leads to cellular damage and the activation of downstream signaling cascades that promote cell death.
Caption: Redox cycling of 9-hydroxy-α-lapachone derivatives leading to ROS production and apoptosis.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxic potential of novel 9-hydroxy-α-lapachone derivatives is outlined below.
Caption: Experimental workflow for synthesis and cytotoxic evaluation of derivatives.
References
Comparative Study of 9-Hydroxy-alpha-lapachone in Sensitive vs. Resistant Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 9-Hydroxy-alpha-lapachone and its closely related analogue, β-lapachone, in sensitive versus resistant cancer cell lines. The content is based on available experimental data for β-lapachone, with the assumption that this compound exhibits a similar mechanism of action due to structural similarity.
Introduction
Lapachone compounds, including this compound and the more extensively studied β-lapachone, are a class of ortho-naphthoquinones that have demonstrated significant anticancer potential. Their cytotoxicity is primarily dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in various solid tumors. This differential expression provides a therapeutic window for selectively targeting cancer cells while sparing normal tissues. This guide summarizes the current understanding of the mechanism of action of these compounds and compares their effects on cancer cells that are sensitive (high NQO1 expression) versus those that are resistant (low or no NQO1 expression or other resistance mechanisms).
Mechanism of Action: The Role of NQO1
The sensitivity of cancer cells to lapachone compounds is intrinsically linked to the expression levels of NQO1. In NQO1-positive (sensitive) cells, these compounds undergo a futile redox cycle. NQO1 reduces the lapachone to an unstable hydroquinone, which then rapidly auto-oxidizes back to the parent quinone, consuming two molecules of NAD(P)H and generating reactive oxygen species (ROS), primarily superoxide. This futile cycling leads to a massive depletion of the cell's NAD+ and ATP pools. The resulting oxidative stress and energy crisis trigger a cascade of events, including extensive DNA damage, hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), and ultimately, programmed cell death through apoptosis or necrosis.[1][2][3][4][5][6]
In contrast, cells with low or absent NQO1 expression (resistant) are largely unaffected by lapachone treatment at similar concentrations. Without the enzymatic activity of NQO1, the futile redox cycle is not initiated, and the downstream cytotoxic effects are not observed.[1]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the differential effects of lapachone compounds on sensitive (NQO1-positive) and resistant (NQO1-negative) cancer cell lines, primarily based on studies with β-lapachone.
| Parameter | Sensitive Cell Lines (NQO1-positive) | Resistant Cell Lines (NQO1-negative) |
| IC50 | Low (typically in the low micromolar range) | High (significantly less sensitive)[7][8][9] |
| Reactive Oxygen Species (ROS) Production | Significant and rapid increase in ROS levels.[1][3] | Minimal to no increase in ROS levels. |
| DNA Damage | Extensive DNA double-strand breaks observed.[6] | No significant induction of DNA damage. |
| PARP-1 Activation | Hyperactivation of PARP-1, leading to PAR polymer accumulation.[1][6] | No significant PARP-1 activation. |
| NAD+/ATP Levels | Drastic depletion of intracellular NAD+ and ATP pools.[1][5] | NAD+ and ATP levels remain relatively stable. |
| Cell Death Mechanism | Induction of apoptosis and/or programmed necrosis.[10][11] | No significant induction of cell death. |
| Cell Cycle Arrest | Induction of S and G2/M phase arrest.[10][12] | No significant alteration of the cell cycle. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or the vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
XTT Assay: Add the XTT reagent, mixed with an electron-coupling reagent, to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NQO1, PARP-1, γH2AX, cleaved caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Development of Resistant Cell Lines
Resistant cell lines can be developed through a gradual dose-escalation method.[13][14][15][16][17]
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., IC10 or IC20).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in the culture medium.
-
Monitoring: Continuously monitor the cells for growth and viability.
-
Selection and Expansion: Select and expand the surviving cell populations at each concentration.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by determining the new IC50 value and comparing it to that of the parental cell line. A significantly higher IC50 indicates the establishment of a resistant cell line.[14]
Mandatory Visualization
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the effects of this compound.
Signaling Pathway of Lapachone-Induced Cell Death
References
- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 7. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ninho.inca.gov.br [ninho.inca.gov.br]
- 9. Comparison of the cytotoxic effect of lapachol, α-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells | Semantic Scholar [semanticscholar.org]
- 10. beta-lapachone induces cell cycle arrest and apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray repair cross-complementing protein 1 (XRCC1) loss promotes β-lapachone –induced apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of 9-Hydroxy-alpha-lapachone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of 9-Hydroxy-alpha-lapachone and its analogs, including α-lapachone, β-lapachone, and 7-hydroxy-β-lapachone. The information is compiled from various in vitro and in vivo studies to assist in the evaluation of these compounds for further drug development.
Executive Summary
Naphthoquinones are a class of compounds with recognized therapeutic potential, particularly in oncology. However, their clinical utility is often limited by their toxicity. This guide focuses on the safety evaluation of this compound in comparison to its structural analogs. The available data indicates that while these compounds exhibit cytotoxicity against various cancer cell lines, their effects on non-cancerous cells and their genotoxic and in vivo toxicity profiles vary. A clear understanding of these differences is crucial for selecting promising candidates for further preclinical and clinical development.
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and its analogs has been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity, with lower values indicating higher potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HL-60 | Human Promyelocytic Leukemia | 1.89 | [1] |
| SF-295 | Human Glioblastoma | 0.95 | [2] | |
| HCT-116 | Human Colon Carcinoma | Data not available | ||
| Non-cancerous cell line | - | Data not available | ||
| α-lapachone | K562 | Human Chronic Myelogenous Leukemia | 42.71 ± 5.57 | [3] |
| Lucena-1 | Human Leukemia (MDR) | 47.44 ± 10.47 | [3] | |
| Daudi | Burkitt's Lymphoma | 69.36 ± 10.06 | [3] | |
| PBMC | Peripheral Blood Mononuclear Cells | >100 | [3] | |
| β-lapachone | HL-60 | Human Promyelocytic Leukemia | <10 | [4] |
| K562 | Human Chronic Myelogenous Leukemia | 3.7 (SI) | [4] | |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | 2.4 (SI) | [4] | |
| L-929 | Murine Fibroblast (non-cancerous) | 4.54 | [5] | |
| DU145 | Human Prostate Carcinoma | 4 µM (LD50) | [6] | |
| PC-3 | Human Prostate Carcinoma | 4 µM (LD50) | [6] | |
| LNCaP | Human Prostate Carcinoma | 6 µM (LD50) | [6] | |
| 7-hydroxy-β-lapachone | HBL-100 | Human Breast Cancer | Data not available | |
| HeLa | Human Cervical Cancer | Data not available | ||
| SW1573 | Human Lung Cancer | Data not available | ||
| WiDr | Human Colon Cancer | Data not available | ||
| Nor-β-lapachone | HL-60 | Human Promyelocytic Leukemia | 1.89 | [7] |
| V79 | Chinese Hamster Lung Fibroblasts | 13.41 | [7] | |
| Lymphocytes | Human | >21.9 | [7] | |
| BV3 (β-lapachone derivative) | HL-60 | Human Promyelocytic Leukemia | <10 (SI: 275) | [4] |
| K562 | Human Chronic Myelogenous Leukemia | <10 (SI: 40) | [4] | |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | <10 (SI: 10) | [4] | |
| PBMC | Peripheral Blood Mononuclear Cells | Less toxic than β-lapachone | [4] | |
| BV5 (β-lapachone derivative) | L-929 | Murine Fibroblast (non-cancerous) | 13.07 | [5] |
| HeLa | Human Cervical Cancer | 15.53 - 36.87 | [5] |
Note: SI stands for Selectivity Index. A higher SI indicates greater selectivity for cancer cells over non-cancerous cells.
Genotoxicity Profile
Genotoxicity assessment is critical to identify compounds that can induce genetic mutations or chromosomal damage. Key assays include the Ames test (mutagenicity), Comet assay (DNA strand breaks), and micronucleus test (chromosomal damage).
| Compound | Assay | System | Results | Reference |
| This compound | - | - | Data not available | |
| β-lapachone | Comet Assay | HepG2 cells | Increased DNA damage at 1.5 µg/mL | [8] |
| Micronucleus Test | HepG2 cells | Induced nuclear abnormalities | ||
| Nor-β-lapachone | Comet Assay | Human lymphocytes, V79 fibroblasts | Induced single and double DNA strand breaks at high concentrations | [7] |
| Chromosomal Aberration | Human lymphocytes, V79 fibroblasts | Increased frequency of chromosomal aberrations at high concentrations | [7] | |
| BV5 (β-lapachone derivative) | Comet Assay | In vivo (mice) | Genotoxic at 2000 mg/kg | [5] |
| Micronucleus Test | In vivo (mice) | Not mutagenic | [5] |
In Vivo Toxicity
Preclinical in vivo studies in animal models provide essential information on the systemic toxicity and tolerability of a compound.
| Compound | Animal Model | Route of Administration | Key Findings | Reference |
| This compound | - | - | Data not available | |
| β-lapachone | Mice | Intraperitoneal | In combination with taxol, showed potent antitumor activity with little host toxicity. | [1] |
| BV5 (β-lapachone derivative) | Mice | - | Potential for genotoxicity at high doses (2000 mg/kg). | [5] |
Signaling Pathways of Toxicity
The toxicity of lapachone analogs is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells, plays a crucial role in the bioactivation of many of these compounds.
General Mechanism of Lapachone-Induced Cytotoxicity
Caption: Generalized signaling pathway of lapachone-induced cytotoxicity.
Experimental Workflow for Safety Evaluation
Caption: A typical experimental workflow for assessing the safety profile of a new compound.
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA damage in individual cells.
Principle: This assay is based on the ability of denatured, cleaved DNA fragments to migrate out of the cell nucleus during electrophoresis, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is a measure of the level of DNA damage.
Protocol:
-
Cell Treatment: Expose cells to the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical compound.
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a chemical to cause a reverse mutation that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.
Protocol:
-
Preparation of Tester Strains: Grow the Salmonella tester strains overnight in a nutrient broth.
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method:
-
Mix the tester strain, the test compound at various concentrations, and (if used) the S9 mix with molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
This comparative guide highlights the current understanding of the safety profiles of this compound and its analogs. While β-lapachone and its derivatives have been more extensively studied, the available data on this compound suggests it possesses significant cytotoxic activity against cancer cells. However, a comprehensive safety assessment, including its effects on non-cancerous cells, genotoxicity, and in vivo toxicity, is crucial for determining its therapeutic potential. Further research is warranted to fill the existing data gaps and to fully elucidate the structure-activity relationships related to the safety of this promising class of compounds.
References
- 1. 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-lapachone-mediated apoptosis in human promyelocytic leukemia (HL-60) and human prostate cancer cells: a p53-independent response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 9-Hydroxy-alpha-lapachone and Related Naphthoquinones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on 9-Hydroxy-alpha-lapachone and its structural analogs, including β-lapachone, dehydro-α-lapachone, and the parent compound, lapachol. The focus is on their reported anticancer activities, mechanisms of action, and the experimental data supporting these findings.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Hydroxy-α-lapachone | Not Specified (in vitro assay) | Not Applicable | 0.9 ± 0.1 | [1][2] |
| β-lapachone | ACP02 | Gastric Adenocarcinoma | 3.0 | [3] |
| MCF-7 | Breast Carcinoma | 2.2 | [3] | |
| HCT116 | Colon Carcinoma | 1.9 | [3] | |
| HEPG2 | Hepatocellular Carcinoma | 1.8 | [3] | |
| HeLa | Cervical Adenocarcinoma | 8.87 (48h) | ||
| L-929 (non-cancerous) | Murine Fibroblasts | 4.54 | ||
| BV3 (derivative) | - | 2.8 - 36.9 | ||
| BV5 (derivative) | - | 2.8 - 36.9 | ||
| WHCO1 | Oesophageal Cancer | 1.6 - 11.7 | [2] | |
| Dehydro-α-lapachone | Breast Cancer Cell Line | Breast Cancer | 10.4 | |
| Lapachol | Breast Cancer Cell Line | Breast Cancer | 72.3 | |
| WHCO1 | Oesophageal Cancer | >50 | [2] |
Mechanisms of Action: A Comparative Overview
This compound: While specific anticancer mechanisms are not extensively detailed in the available literature, its structural similarity to other lapachone compounds suggests potential involvement in redox cycling and induction of oxidative stress. One study highlights the potent antiproliferative activity of a related compound, 4,9-dihydroxy-α-lapachone, in triple-negative breast cancer through the induction of ferroptosis.
β-lapachone: The anticancer mechanism of β-lapachone is well-documented and primarily involves the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme.[4] In NQO1-overexpressing cancer cells, β-lapachone undergoes a futile redox cycle, leading to a massive production of reactive oxygen species (ROS), particularly hydrogen peroxide. This surge in ROS induces extensive DNA damage, hyperactivation of Poly(ADP-ribose) polymerase (PARP), and ultimately, a unique form of programmed necrosis.
Dehydro-α-lapachone: This analog has been shown to possess antivascular activity. It targets cell adhesion by promoting the ubiquitination of the Rho-GTPase Rac1, which is often upregulated in various cancers. This disruption of endothelial cell adhesion interferes with blood vessel formation in tumors.
Signaling Pathways
The distinct mechanisms of action of these compounds involve different cellular signaling pathways.
NQO1-Mediated Cell Death Pathway for β-lapachone
Caption: NQO1-mediated futile cycling of β-lapachone leads to massive ROS production and cancer cell death.
Ferroptosis Pathway
Caption: Ferroptosis is an iron-dependent form of cell death driven by lipid peroxidation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound, β-lapachone) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in apoptosis.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
7. Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
8. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
9. Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
Caption: A typical workflow for comparing the anticancer effects of different naphthoquinone compounds.
References
- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 2. Pharmacophore-Guided Identification of Natural Products as Potential Inhibitors of Mycobacterium ulcerans Cystathionine γ-Synthase MetB [mdpi.com]
- 3. Synthetic 1,4-Pyran Naphthoquinones Are Potent Inhibitors of Dengue Virus Replication | PLOS One [journals.plos.org]
- 4. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 9-Hydroxy-alpha-lapachone
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 9-Hydroxy-alpha-lapachone with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3] In case of a spill, the area should be evacuated, and the spilled material should be collected and disposed of as hazardous waste.[2][4]
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits and timelines for the storage of hazardous waste in a laboratory setting, which are applicable to the disposal of this compound.
| Parameter | Guideline | Description |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste | The maximum quantity of hazardous waste that can be stored at or near the point of generation.[5][6] |
| SAA Container Status | Must be removed within three days of becoming full | Once a waste container in an SAA is full, it must be promptly moved to a central accumulation area (CAA).[5] |
| SAA Partial Container Storage Time | Up to one (1) year | Partially filled, properly labeled and closed containers can remain in an SAA for up to a year.[5] |
| Central Accumulation Area (CAA) Storage Time (SQG) | Up to 180 days | For Small Quantity Generators (SQGs) generating between 100 and 1,000 kg of hazardous waste per month.[6] |
| Central Accumulation Area (CAA) Storage Time (LQG) | Up to 90 days | For Large Quantity Generators (LQGs) generating over 1,000 kg of hazardous waste per month.[6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically involves incineration.[8] The following protocol outlines the procedural workflow for managing this waste stream from its generation to its final disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[2]
-
Segregate this compound waste from other waste streams at the point of generation to prevent unwanted chemical reactions. For instance, keep solid and liquid waste separate.[1]
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container compatible with the chemical. For solid this compound waste, a high-density polyethylene (HDPE) or glass container is suitable.[7]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other pertinent hazard information.[2] Do not use abbreviations.
-
The label must also include the date when the first piece of waste was placed in the container (the accumulation start date) and the name of the principal investigator or laboratory.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.[2][5]
-
Store the waste container in secondary containment, such as a spill tray, to contain any potential leaks.[1]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2]
-
Provide the EHS office or waste vendor with an accurate description of the waste, including its chemical composition and quantity.
-
Follow any specific packaging or transportation guidelines provided by the EHS office or the disposal company.
5. Empty Container Disposal:
-
A container that held this compound may be disposed of as regular trash only after it has been triple rinsed with a suitable solvent.[2]
-
The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[2]
-
Before discarding the rinsed container, deface or remove all hazardous chemical labels.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
